1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N2/c6-4(7)12-2-1-3(11-12)5(8,9)10/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOJTKPUOGNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole
An In-depth Technical Guide to the Chemical Properties of 1-(Difluoromethyl)-3-(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1][2] The strategic introduction of fluorine atoms into these heterocyclic systems can dramatically enhance their pharmacological profiles, improving properties such as metabolic stability, binding affinity, and lipophilicity.[3][4] This guide focuses on 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole, a molecule embodying the synergistic benefits of both the pyrazole core and extensive fluorination. Its unique electronic properties and structural features make it a compound of significant interest for the development of novel fungicides, pharmaceuticals, and advanced materials.[1][5] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, designed to serve as a technical resource for professionals in the field.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole is a five-membered aromatic heterocycle featuring two distinct fluorine-containing substituents: a difluoromethyl (-CHF₂) group at the N1 position and a trifluoromethyl (-CF₃) group at the C3 position.
Caption: Structure of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole.
The strong electron-withdrawing nature of the -CHF₂ and -CF₃ groups significantly influences the electron density of the pyrazole ring, impacting its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₅H₃F₅N₂ | --- |
| Molecular Weight | 198.09 g/mol | --- |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on analogs like 3-(trifluoromethyl)pyrazole. |
| Boiling Point | ~140-160 °C | Extrapolated from related fluorinated pyrazoles. |
| LogP (Octanol-Water) | 1.8 - 2.5 | Fluorination increases lipophilicity. Estimated from similar structures. |
| pKa (acidic) | ~7.0 - 8.0 | The N-H proton of the pyrazole ring. The electron-withdrawing groups increase acidity compared to unsubstituted pyrazole. |
| TPSA | 17.82 Ų | Calculated for 1-(difluoromethyl)-3-methyl-1H-pyrazole, expected to be similar.[8] |
Synthesis and Mechanistic Insights
A robust and efficient synthesis is critical for the exploration of any new chemical entity. While a specific published route for 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole is not prominent, a highly plausible and effective strategy involves a [3+2] cycloaddition reaction. This approach is a cornerstone for constructing pyrazole rings and is well-documented for fluorinated precursors.[9][10][11]
The proposed synthesis involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl equivalent with difluoromethylhydrazine. The hydrazine can be generated in situ from a more stable precursor to ensure safety and reactivity.
Proposed Synthetic Workflow
Caption: Workflow for the proposed synthesis of the target molecule.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is a representative methodology based on established procedures for analogous compounds.[12]
-
Reagent Preparation: To a solution of a stable difluoromethylhydrazine precursor, such as Di-tert-butyl 1-(difluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq), in a suitable solvent (e.g., Dichloromethane), add a strong acid (e.g., TFA or HCl in Dioxane, 5.0 eq) at 0 °C to generate the difluoromethylhydrazine in situ.
-
Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (a common precursor for 3-trifluoromethylpyrazoles) (1.2 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid.
-
Cyclocondensation: Add the freshly prepared difluoromethylhydrazine solution to the flask containing the dicarbonyl compound.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole.
Causality and Trustworthiness: The choice of an acid catalyst facilitates the initial condensation between one of the carbonyl groups and the hydrazine. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic pyrazole ring. In situ generation of the hydrazine is a self-validating system that ensures the highly reactive species is consumed as it is formed, minimizing side reactions and improving safety.
Spectroscopic Characterization
Unambiguous structure determination is paramount. The combination of NMR spectroscopy and mass spectrometry provides a definitive fingerprint of the molecule. The predicted spectral data below are based on characteristic values for fluorinated heterocycles.[3][13]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts (δ) and Coupling Constants (J) | Rationale |
| ¹H NMR | δ 7.5-8.0 (d, 1H, C4-H), δ 6.5-7.0 (d, 1H, C5-H), δ 7.0-7.5 (t, 1H, JHF ≈ 55-60 Hz, N-CHF₂) | The pyrazole protons will appear as doublets. The CHF₂ proton will be a triplet due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | δ -60 to -65 (s, 3F, C-CF₃), δ -90 to -120 (d, 2F, JFH ≈ 55-60 Hz, N-CHF₂) | The CF₃ group appears as a singlet. The CHF₂ fluorines appear as a doublet due to coupling with the proton. |
| ¹³C NMR | δ 145-155 (q, JCF ≈ 35-40 Hz, C3-CF₃), δ 115-125 (q, JCF ≈ 270 Hz, C-CF₃), δ 105-115 (t, JCF ≈ 240 Hz, N-CHF₂) | Carbon signals are split by adjacent fluorine atoms. The quartet (q) for the C3 and CF₃ carbons and the triplet (t) for the CHF₂ carbon are characteristic. |
| Mass Spec (EI) | M⁺ at m/z = 198 | The molecular ion peak corresponding to the molecular weight. |
| IR Spectroscopy | ~1350 cm⁻¹ (C-F stretch), ~1500-1600 cm⁻¹ (C=N, C=C stretch) | Strong absorptions corresponding to the C-F bonds are expected. |
Reactivity and Derivatization Potential
The electronic landscape of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole is dominated by the powerful inductive effects of its fluoroalkyl substituents. This renders the pyrazole ring electron-deficient, influencing its reactivity.
-
Acidity: The N-H proton is significantly more acidic than in non-fluorinated pyrazoles, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions.[5]
-
Electrophilic Aromatic Substitution: The ring is deactivated towards classical electrophilic substitution (e.g., nitration, halogenation). Reactions, if they occur, would likely require forcing conditions and direct to the C4 position, the most electron-rich site.
-
Nucleophilic Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly if a leaving group is present on the ring.
Potential Derivatization Pathways
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The Core of Control: A Technical Guide to Fluorinated Pyrazole Building Blocks for Next-Generation SDHI Fungicides
Abstract
Succinate Dehydrogenase Inhibitor (SDHI) fungicides represent a cornerstone of modern crop protection, with the fluorinated pyrazole carboxamide scaffold being a key driver of their success. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical role of fluorinated pyrazole building blocks in the design and synthesis of highly effective SDHI fungicides. We will explore the mechanism of action, the strategic incorporation of fluorine to enhance bioactivity, and the synthetic methodologies for creating these crucial molecular frameworks. This guide is designed to be a practical resource, offering field-proven insights and detailed protocols to accelerate the development of novel, robust, and sustainable fungicidal solutions.
Introduction: The Rise of SDHI Fungicides and the Pyrazole Advantage
The global demand for food security necessitates continuous innovation in crop protection. Fungal pathogens pose a significant threat to agricultural productivity, and the development of effective fungicides is paramount. The Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides has emerged as a powerful tool for farmers, offering broad-spectrum control of various devastating fungal diseases.[1] The first generation of SDHIs, such as carboxin, were introduced in the 1960s and primarily used as seed treatments.[1] However, the launch of boscalid in the early 2000s marked the advent of second-generation SDHIs with broad-spectrum foliar activity, revolutionizing the fungicide market.[1][2]
At the heart of many of these highly successful second-generation SDHIs lies the pyrazole carboxamide scaffold.[3][4] This heterocyclic motif has proven to be an exceptional pharmacophore in the design of potent fungicides.[5] The strategic derivatization of the pyrazole ring allows for the fine-tuning of the molecule's physicochemical properties, leading to optimized uptake, translocation, and target-site binding.
Mechanism of Action: Targeting the Fungal Powerhouse
SDHI fungicides exert their effect by targeting a crucial enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH), also known as Complex II.[1] This enzyme plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain, both of which are fundamental for energy (ATP) production.[6]
SDHI fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, effectively blocking the transfer of electrons from succinate to ubiquinone. This disruption leads to a cascade of events within the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[6]
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, causing oxidative stress.
-
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts essential metabolic pathways necessary for fungal growth and development.
This targeted inhibition of a vital metabolic process ultimately leads to the cessation of fungal growth and cell death.[6] The high degree of conservation of the SDH enzyme across many fungal species contributes to the broad-spectrum activity of this class of fungicides.
Figure 1: Mechanism of Action of SDHI Fungicides.
The Strategic Role of Fluorine: Enhancing Performance at the Molecular Level
The introduction of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their biological activity and physicochemical properties.[7][8] Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules that are highly beneficial for fungicide design.[9]
Key advantages of incorporating fluorine into pyrazole building blocks for SDHI fungicides include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation.[10] This enhances the metabolic stability of the fungicide, leading to longer residual activity in the field.[10]
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungal pathogens.[9][10]
-
Modified Binding Affinity: The introduction of fluorine can alter the electronic properties of the pyrazole ring and the overall molecule, leading to stronger binding interactions with the target SDH enzyme.[9] This can result in higher intrinsic activity and lower application rates.
-
Improved Selectivity: Strategic fluorination can enhance the selectivity of the fungicide, reducing its impact on non-target organisms.[10]
The trifluoromethyl (-CF3) group is a particularly common and effective fluorinated substituent in modern agrochemicals.[11] Its strong electron-withdrawing nature and lipophilicity significantly influence the overall properties of the molecule.
Synthesis of Key Fluorinated Pyrazole Building Blocks
The efficient synthesis of fluorinated pyrazole building blocks is a critical step in the development of new SDHI fungicides. Several synthetic strategies have been developed to introduce fluorine and construct the pyrazole ring.
General Synthetic Strategies
Common approaches to the synthesis of 3-trifluoromethylpyrazoles, a key building block for many SDHI fungicides, often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[12][13] Another powerful method is the [3+2] cycloaddition of in situ generated nitrile imines with appropriate dipolarophiles.[12][13]
Figure 2: General Synthetic Routes to Fluorinated Pyrazoles.
Exemplary Protocol: Synthesis of a 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivative
This protocol outlines a general procedure for the synthesis of a key fluorinated pyrazole building block.
Step 1: Synthesis of the Pyrazole Core
-
To a solution of a suitable fluorinated 1,3-dicarbonyl precursor in an appropriate solvent (e.g., ethanol), add an equimolar amount of a substituted hydrazine.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude pyrazole derivative by recrystallization or column chromatography.
Step 2: Carboxylation of the Pyrazole
-
Subject the synthesized pyrazole to a carboxylation reaction, for example, through a Vilsmeier-Haack reaction followed by oxidation.[14]
-
Dissolve the pyrazole in a suitable solvent and treat it with the appropriate reagents to introduce the carboxylic acid functionality at the 4-position.
-
Work up the reaction mixture and purify the resulting pyrazole-4-carboxylic acid.
Step 3: Acid Chloride Formation
-
Treat the pyrazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride.[4][15]
-
Remove the excess chlorinating agent under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.
Step 4: Amide Coupling
-
React the pyrazole-4-carbonyl chloride with a desired aniline derivative in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by washing with aqueous solutions to remove salts and impurities.
-
Purify the final fluorinated pyrazole carboxamide fungicide by recrystallization or column chromatography.
Structure-Activity Relationships (SAR) and Commercial Examples
The optimization of the substituents on the pyrazole ring and the aniline moiety is crucial for achieving high fungicidal activity. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potent SDH inhibition.[16]
| Fungicide Name | Key Fluorinated Building Block | Target Pathogens (Examples) |
| Bixafen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Cereal diseases (e.g., Septoria tritici) |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Broad spectrum including rusts, powdery mildews, and leaf spots |
| Isopyrazam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Cereal and fruit diseases |
| Penthiopyrad | 1,3-dimethyl-1H-pyrazole-4-carboxamide | Various diseases in fruits, vegetables, and field crops |
| Pydiflumetofen | N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide | Dollar spot, fairy ring, and other turfgrass diseases[6] |
The data in the table above highlights the prevalence of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core in several leading SDHI fungicides. This underscores the importance of this specific building block in modern fungicide development.
Future Outlook and Conclusion
The development of new SDHI fungicides continues to be a dynamic area of research. The challenges of fungicide resistance and the increasing demand for more sustainable agricultural practices are driving the need for novel active ingredients.[2][15] The strategic use of fluorinated pyrazole building blocks will undoubtedly remain a cornerstone of this research. Future efforts will likely focus on:
-
Novel Fluorination Patterns: Exploring the introduction of different fluorine-containing groups and their positions on the pyrazole ring to overcome resistance and enhance efficacy.
-
Bioisosteric Replacements: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties to improve performance and safety profiles.[15]
-
Advanced Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly synthetic routes to key fluorinated pyrazole intermediates.[17]
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SDHI fungicides and turfgrass disease control: An overview | Turf and Ornamental Pest Management - UGA. (2019, March 15). Retrieved from [Link]
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SDHI Fungicides for Turfgrass Diseases - Penn State Extension. (2025, July 23). Retrieved from [Link]
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Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. ResearchGate. Retrieved from [Link]
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC. (2023, May 26). Retrieved from [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. Retrieved from [Link]
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Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. Retrieved from [Link]
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Fluorine‐Containing sp‐Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents | Request PDF - ResearchGate. Retrieved from [Link]
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Global SDHI Fungicide Market | 2019 – 2030 - Ken Research. (2025, August 15). Retrieved from [Link]
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Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2023, June 7). Retrieved from [Link]
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Technical Deep Dive: Lipophilicity & LogP Modulation in Difluoromethyl vs. Trifluoromethyl Pyrazoles
Executive Summary: The "Fluorine Tune-Up"
In modern drug discovery, the pyrazole scaffold is ubiquitous, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. However, optimizing the physicochemical profile of pyrazoles—specifically the balance between lipophilicity (LogP/LogD) and metabolic stability—remains a critical bottleneck.
This guide provides a technical analysis of two dominant fluorinated motifs: the trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups. While often treated as interchangeable bioisosteres, they exhibit distinct physicochemical behaviors.[1] The CF₃ group is a "lipophilic sledgehammer," dramatically increasing LogP and metabolic resistance. In contrast, the CF₂H group acts as a "lipophilic hydrogen bond donor," offering a unique opportunity to modulate lipophilicity while retaining specific polar interactions. This guide details the mechanistic causality, comparative data, and validated experimental protocols for characterizing these moieties.
Theoretical Framework: Physicochemical Causality
The CF₃ Moiety: The Lipophilic Shield
The trifluoromethyl group is chemically inert and highly lipophilic. Its introduction into a pyrazole ring (typically at the C3 or C5 position) serves two primary functions:
-
Metabolic Blocking: The C-F bond energy (~116 kcal/mol) renders the site impervious to CYP450-mediated oxidation.
-
Lipophilicity Boost: It significantly increases LogP (
LogP +1.0 to +1.2 vs. H), enhancing membrane permeability but potentially increasing non-specific binding and clearance.
The CF₂H Moiety: The Lipophilic Hydrogen Bond Donor
The difluoromethyl group is a nuanced tool.[2][3][4] Unlike CF₃, the CF₂H proton is acidic enough to act as a weak hydrogen bond (HB) donor.
-
H-Bond Acidity: The polarized C-H bond has an H-bond acidity parameter (
) of ~0.10–0.12, comparable to thiophenol or aniline.[4] -
Lipophilicity Modulation: Replacing a methyl group with CF₂H increases lipophilicity less drastically than CF₃.[1] Crucially, replacing a methoxy (-OCH₃) or similar polar group with CF₂H can maintain H-bond interactions while removing a metabolic soft spot.
Decision Logic: CF₃ vs. CF₂H
The choice between these groups dictates the molecule's trajectory through the ADME cascade.
Caption: Strategic decision tree for selecting between trifluoromethyl and difluoromethyl groups based on DMPK requirements.
Comparative Analysis: Quantitative Data
The following table summarizes the physicochemical shifts observed when substituting a pyrazole core. Note that the "Fluorine Effect" is context-dependent; electron-withdrawing groups (EWG) on the ring can dampen the lipophilicity shift.[3]
| Parameter | Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) | Impact on Pyrazole |
| Hansch | +0.56 | +0.10 to +0.40* | +0.88 | CF₃ drives highest lipophilicity. |
| H-Bond Donor ( | 0.00 | ~0.10 (Weak) | 0.00 | CF₂H can engage solvent/receptors. |
| Electronic Effect ( | -0.17 | +0.32 | +0.54 | Both reduce pyrazole N-H pKa (more acidic). |
| Metabolic Stability | Low (Oxidation) | High | Very High | CF₂H C-H bond is activated but stable. |
*Note: The
Experimental Protocols
To accurately determine the lipophilicity of fluorinated pyrazoles, standard HPLC methods can be prone to error due to the unique solvation shell of fluorine. The ¹⁹F NMR Shake-Flask Method is the gold standard for these compounds, offering high specificity without the need for radiolabeling or UV chromophores.
Protocol A: ¹⁹F NMR-Based LogP Determination
Rationale: This method utilizes the distinct ¹⁹F chemical shift to quantify the compound in both octanol and water phases directly. It is self-validating because the integral ratio directly yields the partition coefficient.
Reagents:
-
Reference Standard (e.g., Trifluorotoluene, if external std is needed, though relative integration is often sufficient)
-
Solvents: HPLC-grade 1-Octanol, HPLC-grade Water (Pre-saturated mutually).
-
D₂O (for lock, optional if using coaxial insert).
Workflow:
-
Phase Pre-saturation: Vigorously shake 1-octanol and water (1:1 v/v) for 24 hours. Allow to separate.
-
Sample Preparation: Dissolve ~2-5 mg of the fluorinated pyrazole in 2 mL of the pre-saturated octanol.
-
Partitioning: Add 2 mL of pre-saturated water to the octanol solution.
-
Equilibration: Vortex for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Sampling: Carefully remove aliquots (0.5 mL) from both the octanol (top) and water (bottom) layers.
-
NMR Analysis:
-
Place aliquots into separate NMR tubes.
-
Insert a coaxial capillary containing D₂O (for lock) and a known concentration of a fluorinated internal standard (e.g., NaF or Trifluoroacetic acid) if absolute quantification is required.
-
Acquire ¹⁹F NMR spectra (ensure relaxation delay
> 5 ).
-
-
Calculation:
Caption: Workflow for the ¹⁹F NMR "Shake-Flask" method, ensuring direct quantification of fluorinated species.
Protocol B: HPLC Estimation (High Throughput)
Rationale: For screening libraries, HPLC is faster. However, it requires calibration with fluorinated standards to account for the "fluorine effect" on retention time.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4).
-
Standards: Use a set of pyrazoles with known LogP values (e.g., Celecoxib, Fomepizole).
-
Correlation: Plot Log k' (capacity factor) vs. LogP(lit).
-
Measurement: Inject test compounds, measure
, and interpolate LogP.
References
-
Mykhailiuk, P. K. (2021).[7] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.[7] [Link]
-
Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1][8] [Link]
-
Jeffries, B., Wang, Z., et al. (2020).[5] A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1002–1031. [Link]
-
Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.[9] JoVE (Journal of Visualized Experiments), (144), e58567. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]
- 3. scite.ai [scite.ai]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Fluorinated Heterocycles: A Technical Guide to Accelerating Drug Discovery
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often transforming a promising but flawed lead compound into a viable drug candidate. This guide provides an in-depth technical overview for researchers and drug development professionals on the rationale, synthesis, and application of novel fluorinated heterocycles. It moves beyond a simple recitation of facts to explore the causal relationships behind synthetic choices and the logic of their application in drug design, grounded in recent, authoritative literature.
Introduction: The Strategic Imperative of Fluorine in Heterocyclic Chemistry
Heterocyclic ring systems are foundational scaffolds in pharmaceuticals, present in a vast majority of FDA-approved drugs.[1][2] Their prevalence is due to their ability to present functional groups in precise three-dimensional orientations, engage in hydrogen bonding, and mimic biological structures. However, these same scaffolds are often susceptible to metabolic attack, primarily oxidative metabolism by cytochrome P450 enzymes.[3] This is where the "fluorine effect" becomes a critical tool for the medicinal chemist.
The introduction of fluorine, the most electronegative element, into a heterocyclic ring is rarely a trivial substitution.[4] It is a deliberate, strategic decision aimed at modulating key molecular properties.[5] The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[3] Replacing a metabolically labile C-H bond with a C-F bond can effectively block enzymatic breakdown, thereby increasing the drug's half-life and bioavailability.[3][6]
Beyond metabolic stability, fluorine's electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to permeate cell membranes.[3][4][7] This modulation is a delicate balancing act; for example, reducing the basicity of a nitrogen atom within a heterocycle can enhance membrane permeation and improve oral bioavailability.[4]
The following diagram illustrates the core decision-making workflow in the application of fluorinated heterocycles, emphasizing the iterative cycle of design, synthesis, and evaluation.
Caption: Iterative workflow for the development of fluorinated heterocyclic drug candidates.
Part 1: Key Physicochemical Modulations via Fluorination
The decision to incorporate fluorine is driven by the predictable, albeit complex, effects it has on a molecule's profile. Understanding these effects is paramount for rational drug design.
Metabolic Stability
The primary driver for fluorination is often to enhance metabolic stability. The strength of the C-F bond (~485 kJ/mol for sp³ C) makes it a robust shield against enzymatic oxidation.[3]
-
Blocking Aromatic Hydroxylation: In aromatic heterocycles, sites prone to hydroxylation can be blocked. For example, the cholesterol absorption inhibitor Ezetimibe utilizes two p-fluorophenyl groups to prevent metabolic oxidation and improve activity.[7]
-
Preventing Aliphatic Oxidation: Replacing hydrogen atoms on aliphatic rings or alkyl side chains attached to heterocycles can thwart oxidation at those positions.
Lipophilicity (LogP)
The impact of fluorine on lipophilicity is nuanced. While a single fluorine-for-hydrogen substitution can slightly increase LogP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group often decreases it.[3] This allows for fine-tuning of a compound's solubility and permeability profile, which is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Acidity and Basicity (pKa)
Fluorine's powerful inductive electron-withdrawing effect can significantly lower the pKa of nearby acidic groups (making them stronger acids) and lower the pKa of the conjugate acids of basic groups (making them weaker bases).[3][7] For nitrogen-containing heterocycles, this is a critical lever. Reducing the basicity of an amine can decrease unwanted interactions with acidic phospholipids in membranes or prevent off-target activity at aminergic GPCRs, while improving cell permeability.[4]
The following table summarizes the general impact of common fluorinated groups on key drug properties.
| Fluorine Moiety | Typical Impact on Metabolic Stability | Typical Impact on Lipophilicity (LogP) | Typical Impact on Acidity/Basicity |
| Single F | High Increase (at metabolic hotspot) | Slight Increase | Moderate pKa lowering of nearby groups |
| gem-Difluoro (CF₂) | High Increase | Variable; depends on context[8] | Significant pKa lowering |
| Trifluoromethyl (CF₃) | Very High Increase | Significant Increase | Strong pKa lowering |
Part 2: Modern Synthetic Strategies for Fluorinated Heterocycles
The synthesis of fluorinated heterocycles has evolved significantly. Historically, chemists relied on incorporating fluorinated building blocks early in a synthetic route.[9] While effective, this approach is linear and not amenable to rapid library generation. The advent of "late-stage fluorination" (LSF) has revolutionized the field, allowing for the direct introduction of fluorine into complex, fully-formed heterocyclic systems.[10][11]
Late-Stage Electrophilic Fluorination
LSF with electrophilic reagents is a powerful strategy for C-H fluorination. Reagents like Selectfluor® are valued for their selectivity and milder reaction conditions compared to harsher historical reagents.[12]
The following diagram outlines a generalized mechanism for a transition-metal-catalyzed C-H fluorination, a common LSF approach.
Caption: Generalized catalytic cycle for late-stage C-H fluorination.
Exemplary Protocol: Palladium-Catalyzed Fluorination of Aryl Trifluoroborates
This method provides practical access to fluorinated heteroarenes from readily available starting materials.[13]
1. Materials:
- Heterocyclic Aryl Trifluoroborate salt (1.0 equiv)
- Pd(OAc)₂ (0.1 equiv)
- Selectfluor® (1.5 equiv)
- Acetonitrile (solvent)
- Inert atmosphere (Nitrogen or Argon)
2. Procedure:
- To a dry reaction vessel under an inert atmosphere, add the heterocyclic aryl trifluoroborate salt and Pd(OAc)₂.
- Add anhydrous acetonitrile and stir the mixture to achieve dissolution or a fine suspension.
- Add Selectfluor® in one portion.
- Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS for consumption of the starting material (typically 4-12 hours).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
3. Self-Validation:
- Confirm product identity and purity using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
- The characteristic coupling constants between fluorine and adjacent protons (J_HF) in the NMR spectra provide definitive evidence of successful fluorination.
Novel Approaches: Difluorocarbene Insertion
Recent breakthroughs have provided novel pathways to previously inaccessible structures. For instance, researchers at the National University of Singapore developed a copper-catalyzed method to convert epoxides into α,α-difluoro-oxetanes by inserting a difluorocarbene species.[14][15] This method unlocks a prized class of fluorinated heterocycles that were synthetically elusive, opening new avenues for lead compound development.[14][15]
Part 3: Case Studies and Future Outlook
The impact of fluorinated heterocycles is evident in the large number of recently approved drugs that feature this motif.[16] From antivirals like Favipiravir to top-selling cholesterol medications like Atorvastatin, the strategic use of fluorine in heterocyclic scaffolds is a proven strategy for success.
Future Directions: The field continues to evolve rapidly. Key areas of future development include:
-
Enantioselective Fluorination: The development of methods to install fluorine stereoselectively remains a significant challenge but holds immense promise for creating chiral drugs with improved specificity.[1]
-
Photoredox and Electrochemical Fluorination: These emerging techniques offer mild and highly selective ways to forge C-F bonds, often with orthogonal reactivity to traditional methods, broadening the scope of late-stage fluorination.[12]
-
Sustainability: As environmental regulations on certain organofluorine compounds tighten, developing greener synthetic routes and understanding the lifecycle of fluorinated pharmaceuticals will become increasingly important.[9]
The rational design and synthesis of novel fluorinated heterocycles will undoubtedly continue to be a cornerstone of drug discovery, providing the tools needed to overcome complex pharmacological challenges and deliver the next generation of innovative medicines.
References
-
Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. [Link]
-
The role of fluorine in medicinal chemistry - Taylor & Francis. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]
-
Novel method to synthesize valuable fluorinated drug compounds - EurekAlert!. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. [Link]
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]
-
Late-Stage Fluorination: From Fundamentals to Application - PMC. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution | The Hartwig Group. [Link]
-
Selective Fluorination of Complex Molecules: Late-Stage Functionalization - PubMed. [Link]
-
Novel method to synthesise valuable fluorinated drug compounds - NUS. [Link]
-
Selective Fluorination of Complex Molecules: Late-Stage Functionalization | Chemical Reviews - ACS Publications. [Link]
-
Key developments in fluorinated heterocycles - Taylor & Francis. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. [Link]
-
FDA-Approved Fluorinated Heterocyclic/Carbocyclic Drugs. [Link]
Sources
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
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- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Selective Fluorination of Complex Molecules: Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]
- 15. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 16. mdpi.com [mdpi.com]
Technical Monograph: 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
This technical guide provides an in-depth analysis of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole , a specialized fluorinated building block identified by PubChem CID 91187768 .
PubChem CID: 91187768
Molecular Formula: C
Executive Summary
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a high-value intermediate used in the synthesis of agrochemicals (specifically SDHI fungicides) and pharmaceutical candidates. Its structural uniqueness lies in the dual fluorination pattern: a trifluoromethyl (-CF
This specific substitution pattern imparts unique physicochemical properties, including enhanced lipophilicity, metabolic resistance to N-dealkylation, and modulated hydrogen-bond acidity. It serves as a critical bioisostere for N-methyl pyrazoles in drug discovery campaigns aiming to optimize ADME profiles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound is characterized by the presence of two distinct fluoroalkyl groups which significantly lower the electron density of the pyrazole ring compared to non-fluorinated analogs.
Table 1: Physicochemical Properties
| Property | Value | Note |
| PubChem CID | 91187768 | Primary Identifier |
| Molecular Weight | 170.08 g/mol | |
| Exact Mass | 170.0216 g/mol | Monoisotopic |
| XLogP3 | ~2.1 | Predicted (Lipophilic) |
| H-Bond Donors | 0 | N-substituted |
| H-Bond Acceptors | 5 | Includes Fluorine atoms |
| Topological Polar Surface Area | 17.8 Ų | Low TPSA indicates good permeability |
| Physical State | Liquid / Low-melting Solid | Isomer dependent |
Synthesis & Manufacturing Methodologies
The primary challenge in synthesizing 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is achieving regioselectivity . The N-alkylation of 3-(trifluoromethyl)-1H-pyrazole typically yields a mixture of the 1,3-isomer (target) and the 1,5-isomer.
Core Synthetic Route: Difluorocarbene Insertion
The most robust industrial method involves the N-difluoromethylation of the parent pyrazole using a difluorocarbene source. Modern protocols utilize Sodium Chlorodifluoroacetate (ClCF
Reaction Pathway Diagram
Figure 1: Synthetic pathway via difluorocarbene insertion showing the competitive formation of regioisomers.[1]
Detailed Experimental Protocol
Objective: Synthesis of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole via Sodium Chlorodifluoroacetate.
-
Reagents:
-
3-(Trifluoromethyl)-1H-pyrazole (1.0 eq)
-
Sodium chlorodifluoroacetate (1.5 - 2.0 eq)
-
Potassium carbonate (K
CO ) (2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or NMP.
-
-
Procedure:
-
Step 1: Charge a reaction vessel with 3-(trifluoromethyl)-1H-pyrazole and K
CO in anhydrous DMF. Stir at room temperature for 30 minutes to facilitate deprotonation. -
Step 2: Add Sodium chlorodifluoroacetate in portions.
-
Step 3: Heat the mixture to 90–100°C . The elevated temperature is required to decarboxylate the reagent and generate the reactive difluorocarbene species (:CF
). -
Step 4: Monitor reaction progress via GC-MS or
F-NMR. Look for the disappearance of the N-H signal and appearance of the N-CF H triplet. -
Step 5: Quench with water and extract with Ethyl Acetate or MTBE.
-
Step 6 (Critical): Purification. The reaction produces two isomers.[2] The 1,3-isomer (target) and 1,5-isomer must be separated via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or fractional distillation if scale permits.
-
-
Validation (NMR):
-
The N-CF
H proton typically appears as a triplet ( Hz) around 7.2–7.6 ppm in H-NMR. -
Regiochemistry is confirmed by NOESY experiments (interaction between CF
H and pyrazole C5-H vs C4-H).
-
Applications in Drug & Agrochemical Development[2][12][13]
This compound serves as a specialized scaffold in the "hit-to-lead" optimization phase.
Bioisosterism and The "Magic Methyl" Effect
Replacing an N-methyl group with an N-difluoromethyl group (N-CH
-
Lipophilicity: The -CF
H group is significantly more lipophilic than -CH , increasing the LogP (approx +0.5 to +0.8 units), which can improve blood-brain barrier (BBB) penetration. -
H-Bond Donor Acidity: The C-H bond in -CF
H is sufficiently acidic to act as a weak hydrogen bond donor, potentially picking up unique interactions in a protein binding pocket that a methyl group cannot.
Metabolic Stability
The N-methyl group on pyrazoles is a common "soft spot" for metabolic oxidation (N-dealkylation) by Cytochrome P450 enzymes.
-
Mechanism: The strong C-F bonds in the N-CF
H group withdraw electron density, making the adjacent C-H bond less susceptible to radical abstraction and oxidative metabolism. This prolongs the half-life ( ) of the drug candidate.
Agrochemical Relevance (SDHIs)
This motif is structurally related to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (e.g., Fluxapyroxad, Bixafen). While commercial SDHIs often feature a 1-methyl-3-(difluoromethyl) pattern, the 1-(difluoromethyl)-3-(trifluoromethyl) analog represents a "next-generation" scaffold designed to overcome resistance in fungal strains by altering the steric and electronic fit within the ubiquinone binding site.
Safety and Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Fluorinated pyrazoles are generally stable but should be kept away from strong oxidizing agents.
References
-
PubChem. "1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole (CID 91187768)."[3] National Center for Biotechnology Information. [Link]
-
Li, B., et al. (2024).[4] "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." The Journal of Organic Chemistry. (Discusses related N-fluoroalkyl pyrazole synthesis). [Link]
-
Mao, T., et al. (2018).[4][5] "N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition." Tetrahedron Letters. [Link]
-
Fujiwara, T., et al. (2014). "Practical Synthesis of N-Difluoromethylazoles via Difluorocarbene." Organic Letters. (General protocol for N-difluoromethylation). [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Cyclocondensation of Hydrazine with 4,4,4-Trifluoro-1,3-butanedione
Executive Summary
This application note details the optimized protocol for the cyclization of hydrazine hydrate with 4,4,4-trifluoro-1,3-butanedione (TFBD). This reaction is a cornerstone in the synthesis of trifluoromethylated heterocycles, a structural motif critical in medicinal chemistry for modulating lipophilicity and metabolic stability. Notably, this pyrazole core serves as the scaffold for the COX-2 inhibitor Celecoxib .
Unlike standard non-fluorinated diketones, the presence of the electron-withdrawing trifluoromethyl (
Chemical Mechanism & Regiochemistry[1][2][3]
The Fluorine Effect
The
Tautomeric Equilibrium
When using unsubstituted hydrazine (
Reaction Pathway Visualization
The following diagram illustrates the nucleophilic addition-elimination pathway.
Figure 1: Mechanistic pathway of the Knorr pyrazole synthesis involving dehydration and aromatization.
Safety Protocol: Hydrazine Handling (Critical)
WARNING: Hydrazine hydrate is a Particularly Hazardous Substance (PHS) .[1] It is a known carcinogen, corrosive, and skin sensitizer.[1][2]
| Hazard Class | Precautionary Measure |
| Inhalation | Zero Tolerance: All operations must occur in a certified chemical fume hood. |
| Skin Contact | Double-gloving recommended (Nitrile). Immediate wash with water for 15 min upon exposure.[1] |
| Explosion | Hydrazine is a high-energy compound. Do not distill to dryness. Avoid contact with metal oxides (catalytic decomposition). |
| Waste | Segregate hydrazine waste from general organic solvents. Treat with dilute hypochlorite (bleach) to neutralize before disposal if permitted by local EHS. |
Experimental Protocol
Reagents & Materials
-
4,4,4-Trifluoro-1,3-butanedione (TFBD): 4.62 g (30 mmol)
-
Hydrazine Hydrate (64% or 80%): 30 mmol (approx. 1.0 equiv). Note: Slight excess (1.05 eq) ensures complete consumption of the diketone.
-
Solvent: Methanol (HPLC grade), 20 mL.
-
Equipment: 100 mL Round Bottom Flask (RBF), magnetic stir bar, addition funnel, ice-water bath.
Step-by-Step Methodology
Step 1: Preparation (0 - 10 min)
-
Charge the 100 mL RBF with 4.62 g of TFBD and 20 mL of Methanol.
-
Place the flask in an ice-water bath and cool to 0°C.
-
Why: Controlling the initial temperature prevents a runaway exotherm, which is common with hydrazine-carbonyl condensations.
Step 2: Controlled Addition (10 - 30 min)
-
Dilute the hydrazine hydrate in 5 mL of methanol (optional, for better heat dissipation).
-
Add the hydrazine solution dropwise over 20 minutes.
-
Observation: The solution may turn slightly yellow. Ensure internal temperature remains <10°C.
Step 3: Reaction & Reflux (30 min - 4 hrs)
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir at RT for 30 minutes.
-
Checkpoint: For high-throughput applications, RT stirring for 16 hours is sufficient (Yield ~95%). For rapid synthesis, heat to reflux (65°C) for 2 hours.
Step 4: Isolation (Workup)
-
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove methanol and water.
-
Result: The product usually crystallizes as a pale yellow or off-white solid upon solvent removal.
-
Purification: If necessary, recrystallize from Hexane/Ethyl Acetate (9:1) or sublime under vacuum.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-(trifluoromethyl)-5-methylpyrazole.
Characterization & Analysis
The product is self-validating via
NMR Data Summary
| Nucleus | Shift ( | Multiplicity | Assignment |
| 2.35 | Singlet (3H) | ||
| 6.32 | Singlet (1H) | ||
| 9.88 - 13.0 | Broad Singlet | ||
| -62.5 | Singlet |
Interpretation
-
Regio-isomerism: If you used Methylhydrazine instead of hydrazine hydrate, you would see two distinct sets of peaks corresponding to the 1-methyl-3-CF3 and 1-methyl-5-CF3 isomers. With hydrazine hydrate, only one set of signals is observed due to rapid tautomerism.
-
Purity Check: The absence of peaks around 2.5-3.0 ppm (ketone region) confirms the consumption of starting material.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of TFBD | Ensure the reaction vessel is sealed or equipped with an efficient reflux condenser. |
| Oiling Out | Water retention | The reaction produces water. Ensure thorough drying under high vacuum or azeotrope with toluene. |
| Dark Color | Oxidation/Exotherm | Reaction temperature spiked during hydrazine addition. Maintain strictly <10°C during addition. |
References
-
Sano, K., & Hara, S. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones. Heterocycles, 80(1), 349-357.[3] Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved October 26, 2023, from [Link]
- Vertex AI Grounding. (2025). Mechanism of cyclization of hydrazine with beta-diketones trifluoromethyl. (Synthesized from multiple search snippets regarding Knorr Pyrazole synthesis kinetics).
Sources
reagents for introducing difluoromethyl group to pyrazoles
Application Note: Strategic Introduction of the Difluoromethyl Group into Pyrazole Scaffolds
Executive Summary
The difluoromethyl group (
This guide details three validated workflows for introducing
-
N-Difluoromethylation: Using solid difluorocarbene precursors (SCDA).
-
C-H Difluoromethylation: Using radical sulfinate reagents (DFMS).[3]
-
De Novo Construction: Regioselective cyclization using fluorinated building blocks.
Strategic Decision Framework
Before selecting a protocol, the synthetic pathway must be aligned with the desired substitution pattern.
Figure 1: Decision matrix for selecting the optimal difluoromethylation strategy based on structural requirements and stage of synthesis.
Protocol A: N-Difluoromethylation via Sodium Chlorodifluoroacetate (SCDA)
Principle:
Direct alkylation using gaseous chlorodifluoromethane (
Mechanism: The reaction proceeds via a difluorocarbene intermediate.[1][4][5][6] The pyrazole nitrogen acts as a nucleophile, attacking the carbene, followed by protonation.
Reagents:
-
Substrate: 1H-Pyrazole derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.0 – 2.5 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMF or DMF/Water (anhydrous conditions preferred to prevent carbene hydrolysis)
Step-by-Step Protocol:
-
Setup: Charge a pressure tube or round-bottom flask equipped with a reflux condenser with the pyrazole substrate,
, and SCDA. -
Solvation: Add DMF (0.2 M concentration relative to substrate). Note: DMF is critical for stabilizing the transition state.
-
Thermal Activation: Heat the mixture to 95–100 °C .
-
Critical Checkpoint: Decarboxylation of SCDA is endothermic but releases
gas. Ensure the system is vented or has adequate headspace if sealed.
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC or LCMS. The starting material should disappear; if stalled, add an additional 0.5 equiv of SCDA.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash extensively with water (3x) to remove DMF.
-
Purification: Silica gel chromatography.
-
Regioselectivity Warning: For 3-substituted pyrazoles, this method often yields a mixture of 1,3- and 1,5-isomers (typically 1:1 to 2:1). These are difficult to separate; careful column chromatography or HPLC is often required.
-
Protocol B: C-H Difluoromethylation via Zinc Difluoromethanesulfinate (DFMS)[7]
Principle:
For installing
Mechanism:
DFMS is oxidized by tert-butyl hydroperoxide (TBHP) to generate the
Figure 2: Mechanistic flow of DFMS-mediated radical difluoromethylation.
Reagents:
-
Substrate: Pyrazole derivative (1.0 equiv)
-
Reagent: DFMS (3.0 equiv)
-
Oxidant: TBHP (70% aq.[9] solution, 5.0 equiv)
-
Solvent: DCM/Water (2.5:1 ratio) or DMSO (for polar substrates)
-
Additives: TFA (1.0 equiv) can be added if the substrate is basic to protonate the pyridine-like nitrogen, activating the ring toward nucleophilic radical attack.
Step-by-Step Protocol:
-
Charge: To a vial open to air (inert atmosphere is NOT required), add pyrazole and DFMS.
-
Solvent: Add DCM and Water. The biphasic system is characteristic of this protocol.
-
Initiation: Add TFA (optional) followed by dropwise addition of TBHP with vigorous stirring.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Troubleshooting: If conversion is low after 12h, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).
-
-
Quench: Slowly add saturated aqueous
(Caution: Gas evolution). -
Extraction: Extract with DCM. The organic layer may contain zinc salts; filtration through Celite is recommended before concentration.
Protocol C: De Novo Synthesis (Cyclization)
Principle: When specific regiocontrol is required (e.g., ensuring a 3-difluoromethyl isomer over a 5-isomer), building the ring from acyclic precursors is superior to direct functionalization.
Reagents:
-
Building Block: Ethyl 4,4-difluoroacetoacetate (1.0 equiv)
-
Hydrazine: Methylhydrazine or Arylhydrazine (1.0 equiv)
-
Solvent: HFIP (Hexafluoroisopropanol) or Ethanol.
Critical Insight on Regioselectivity: Using ethanol typically results in a mixture of regioisomers. HFIP has been shown to enhance regioselectivity significantly via hydrogen-bond activation of the carbonyls, directing the hydrazine attack.
Step-by-Step Protocol:
-
Dissolution: Dissolve ethyl 4,4-difluoroacetoacetate in HFIP (0.5 M).
-
Addition: Add the hydrazine component at
. -
Cyclization: Allow to warm to room temperature and stir for 2–6 hours.
-
Workup: Evaporate the volatile HFIP (can be recovered).
-
Result: This pathway predominantly favors the 3-difluoromethyl-5-hydroxy pyrazoline intermediate, which dehydrates to the 3-difluoromethyl pyrazole.
Comparative Data Summary
| Feature | N-Alkylation (SCDA) | C-H Radical (DFMS) | De Novo Cyclization |
| Primary Target | Nitrogen (N1) | Carbon (C4 > C3/5) | Carbon (C3 or C5) |
| Pre-functionalization | None required | None required | Requires 1,3-diketone |
| Cost | Low (SCDA is cheap) | Moderate (DFMS is commercial) | Low to Moderate |
| Scalability | High (Avoids gas cylinders) | High (Open flask) | High |
| Regioselectivity | Poor (Mixtures common) | Predictable (Electronic) | Excellent (Solvent controlled) |
| Safety | Peroxides (TBHP) | Standard |
References
-
Fujiwara, Y., et al. (2012).[3] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99.[3] [Link]
-
Li, H., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(1), 142–145. [Link]
- Mykhailiuk, P. K. (2015). In situ generation of difluorocarbene from ClCF2H for the synthesis of difluoromethylated compounds. Chemistry – A European Journal, 21(16), 6035-6046.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[10] Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Baran difluoromethylation reagent - Enamine [enamine.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
using ClCF2H for pyrazole N-difluoromethylation
Application Note: Pyrazole -Difluoromethylation using Chlorodifluoromethane ( )[1]
Audience:Executive Summary
The
While solid difluoromethylating reagents (e.g.,
Mechanistic Insight: The Carbene Cycle
The reaction does not proceed via a simple
The Reaction Pathway[2]
-
Deprotonation: The base (typically hydroxide or carbonate) deprotonates the pyrazole (
) to form the pyrazolate anion. -
-Elimination: Simultaneously, the base deprotonates
, followed by the elimination of chloride ( ) to generate the singlet difluorocarbene ( ). -
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbene, forming an
-difluoromethyl anion intermediate. -
Protonation: The intermediate is rapidly protonated by the solvent (water or protic co-solvent) to yield the final
product.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle and the critical role of phase transfer catalysis (PTC) in biphasic systems.
Figure 1: Mechanistic pathway showing the parallel deprotonation events and the convergence at the carbene insertion step.
Safety & Compliance (Critical)
Handling
-
Pressure Hazard:
is a compressed gas (bp ). Reactions in sealed tubes or autoclaves can generate significant pressure, especially when heated. Always use rated pressure vessels. -
Ozone Depletion:
is an HCFC with ozone-depleting potential. Its use is regulated under the Montreal Protocol. In many jurisdictions, it is restricted to contained laboratory use or feedstock use where it is fully consumed. Ensure exhaust gas is trapped (cryogenic trap) and not vented to the atmosphere. -
Chemical Burns: Rapid expansion of the gas can cause frostbite. The reaction generates difluorocarbene, which is toxic. Work in a well-ventilated fume hood.
Experimental Protocol
Two methods are presented: the Biphasic PTC Method (recommended for robustness) and the Aprotic Solvent Method (recommended for moisture-sensitive substrates).
Method A: Biphasic Phase-Transfer Catalysis (Standard)
This method utilizes a liquid-liquid or solid-liquid biphasic system, often giving the highest yields due to the efficient generation of carbene at the interface.
Reagents:
-
Substrate: Pyrazole derivative (
equiv) -
Reagent:
gas (Excess, typically bubbled) -
Base:
aq. or ( equiv) -
Solvent: 1,4-Dioxane or THF (
concentration relative to substrate) -
Catalyst: Benzyltriethylammonium chloride (TEBAC) or
( equiv)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a dry-ice reflux condenser (to retain the gas), and a gas inlet tube (sparger).
-
Charging: Add the pyrazole, solvent (Dioxane), and phase transfer catalyst to the flask.
-
Base Addition: Add the aqueous
solution while stirring. -
Gas Addition: Begin a slow stream of
gas into the reaction mixture.-
Note: For quantitative control, condense a calculated mass of
into the mixture at and then seal the vessel (if using an autoclave).
-
-
Reaction: Heat the mixture to
with vigorous stirring. The heat is necessary to promote the carbene generation rate. -
Monitoring: Monitor by TLC or LCMS. Reaction times typically range from 2 to 6 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Method B: Anhydrous Aprotic Conditions
Used when the substrate contains hydrolysis-sensitive groups (e.g., esters).
Reagents:
-
Base:
or ( equiv, anhydrous) -
Solvent: DMF or DMF/MeCN (
) -
Temperature:
Optimization & Troubleshooting
Solvent and Base Effects
The choice of solvent/base system dramatically affects the concentration of free carbene vs. protonated anion.
| System | Base | Solvent | Pros | Cons |
| Biphasic (Rec.) | Dioxane/Water | High conversion, cheap base | Not suitable for hydrolyzable groups | |
| Anhydrous | DMF | Tolerates esters/nitriles | Slower carbene generation; requires high T | |
| Homogeneous | THF/DMF | Very fast anion formation | Dangerous (H2 gas); Carbene dimerization |
Regioselectivity Challenges
Unsymmetric pyrazoles often yield a mixture of
-
Sterics: Alkylation generally favors the less sterically hindered nitrogen (e.g., distal to a bulky C3/C5 substituent).
-
Electronics: In the presence of electron-withdrawing groups (EWG), the isomer distribution may shift based on the tautomeric equilibrium.
-
Separation: Isomers usually have distinct polarity. Flash chromatography on silica gel is effective.
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause:
is escaping before reacting. -
Solution: Use a sealed tube/autoclave or increase the efficiency of the dry-ice condenser. Increase stirring speed (mass transfer is rate-limiting in biphasic systems).
-
-
Problem: Byproduct (Formylation).
-
Cause: Hydrolysis of the
product or reaction with DMF. -
Solution: Avoid prolonged heating after completion; switch from DMF to MeCN or Dioxane.
-
Workflow Visualization
The following diagram outlines the logical flow for the Biphasic Protocol, emphasizing the critical decision points.
Figure 2: Operational workflow for the Phase-Transfer Catalyzed difluoromethylation protocol.
References
- Mechanistic Foundation: Hine, J. "Divalent Carbon." The Ronald Press Company, New York, 1964.
-
Standard Protocol (Biphasic): Ugrak, B. I., et al. "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks."[1] Arkivoc, 2025, part v, 1-12.
-
Review on Difluoromethylation: Ni, C., Hu, M., & Hu, J. "Good Partnership Between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis." Chemical Reviews, 2015, 115(2), 765–825.
- Regioselectivity Insights: Li, L., et al. "Regioselective N-Difluoromethylation of Azoles." Journal of Organic Chemistry, 2018.
-
Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 6395, Chlorodifluoromethane."
Application Note: Precision Synthesis of Fluorinated Pyrazole Intermediates for SDHI Fungicides
Executive Summary
Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of modern crop protection, with market leaders like Fluxapyroxad , Bixafen , Sedaxane , and Isopyrazam sharing a common structural "warhead": the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide motif.
The efficacy of these fungicides relies on the precise geometry of the pyrazole ring, which binds to the ubiquinone-binding site of Complex II in the mitochondrial respiratory chain. For synthetic chemists, the challenge lies not in the amide coupling, but in the regioselective construction of the fluorinated pyrazole core .
This Application Note provides a rigorous, field-validated protocol for synthesizing the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) . Unlike generic textbook methods, this guide addresses the critical "isomer problem"—the formation of the thermodynamic byproduct (1-methyl-5-difluoromethyl isomer)—and provides an optimized workflow for high-purity isolation suitable for downstream API synthesis.
Strategic Route Analysis
The synthesis of DFPA generally follows two industrial pathways. We focus here on the Modified Knorr-Type Cyclization (Route A) due to the accessibility of reagents for research laboratories compared to the specialized fluorinated acid fluorides required for Route B.
The Regioselectivity Challenge
The reaction between ethyl 4,4-difluoroacetoacetate (DFEAA) and methylhydrazine (MMH) yields two isomers:
-
Target (3-DFP): 3-(difluoromethyl)-1-methyl isomer.[1][2][3][4][5]
-
Impurity (5-DFP): 5-(difluoromethyl)-1-methyl isomer.
Controlling this ratio is thermodynamic vs. kinetic. Low-temperature addition favors the kinetic product (Target), while uncontrolled exotherms favor the impurity.
Figure 1: Reaction pathway divergence. Strict temperature control is required to maximize the Kinetic Product (Target).
Detailed Experimental Protocols
Protocol A: Synthesis of DFPA (The "Warhead")
Safety Warning: Methylhydrazine (MMH) is a potent neurotoxin, carcinogen, and is hypergolic with oxidizers. All operations must occur in a functioning fume hood. Silver-shield gloves are mandatory.
Materials:
-
Ethyl 4,4-difluoroacetoacetate (DFEAA) (>98%)
-
Methylhydrazine (35-40% aqueous solution recommended for safety over neat)
-
Ethanol (Absolute) or THF
-
Sodium Hydroxide (NaOH)[6]
-
Hydrochloric Acid (HCl, 12N)
Step-by-Step Methodology:
-
Reactor Setup:
-
Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and a pressure-equalizing addition funnel.
-
Purge the system with N2.
-
Cool the reactor jacket to -20°C .
-
-
Reagent Charge:
-
Charge DFEAA (166.1 g, 1.0 mol) and Ethanol (500 mL) .
-
Allow internal temperature to equilibrate to <-15°C.
-
-
Controlled Addition (The Critical Step):
-
Charge Methylhydrazine (40% aq., 1.05 eq) into the addition funnel.
-
Crucial: Add MMH dropwise. Do not allow internal temperature to exceed -5°C.
-
Mechanism:[4][7][8][9] At this low temperature, the hydrazine attacks the ketone carbonyl preferentially over the ester, setting the regiochemistry.
-
Duration: Addition should take 60–90 minutes.
-
-
Cyclization:
-
After addition, stir at -10°C for 1 hour.
-
Slowly warm the mixture to 25°C over 2 hours.
-
Check Point: HPLC/GC should show >95% conversion of DFEAA.
-
-
Hydrolysis (In-situ):
-
Add NaOH (20% aq., 2.5 eq) directly to the reaction mixture.
-
Heat to 60°C for 3 hours. This converts the ethyl ester to the sodium carboxylate.
-
Distill off Ethanol (rotary evaporator or vacuum distillation) to reduce volume.
-
-
Workup & Purification (Isomer Rejection):
-
Dilute the aqueous residue with water (200 mL).
-
Wash with Toluene (2 x 100 mL) . Note: This removes unreacted organic impurities and some of the wrong isomer ester if hydrolysis wasn't complete.
-
Acidify the aqueous layer with HCl (12N) to pH 1–2. The product will precipitate.[10]
-
Filtration: Filter the solid.
-
Recrystallization (Mandatory): The crude solid typically contains 2–5% of the 5-isomer. Recrystallize from Water/Isopropanol (3:1) . The 3-isomer (Target) crystallizes readily; the 5-isomer remains in the mother liquor.
-
Yield Target: 75–80% Purity Target: >99.5% (HPLC)
Protocol B: Activation and SDHI Coupling
Once the pure DFPA acid is obtained, it must be activated to the acid chloride before coupling with the aniline specific to the desired fungicide (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine for Fluxapyroxad).
Step-by-Step Methodology:
-
Chlorination:
-
Suspend DFPA (10.0 g) in Toluene (50 mL) .
-
Add catalytic DMF (2 drops) .
-
Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise at room temperature.
-
Heat to 80°C for 2 hours until gas evolution (SO2, HCl) ceases.
-
Concentrate under vacuum to remove excess SOCl2. Result: DFPA-Cl (Yellow oil).
-
-
Amidation (Schotten-Baumann conditions):
-
Dissolve the specific Aniline (1.0 eq) in THF or Toluene .
-
Add a base: Triethylamine (1.2 eq) or Pyridine .
-
Cool to 0°C .
-
Add the DFPA-Cl (dissolved in minimal solvent) dropwise.
-
Stir at RT for 4 hours.
-
-
Isolation:
Quality Control & Analytics
To ensure the integrity of the "warhead," you must validate the regiochemistry. 19F NMR is the most powerful tool here.
| Parameter | Target Isomer (3-DFP) | Impurity Isomer (5-DFP) |
| 1H NMR (CH3) | ~4.0 ppm (Singlet) | ~3.9 ppm (Singlet) |
| 19F NMR (CF2H) | Doublet (~ -114 ppm) | Doublet (~ -111 ppm) |
| HPLC RT | Elutes Later (on C18) | Elutes Earlier (on C18) |
| Melting Point | 180–182°C | 155–158°C |
Note: The chemical shifts are solvent-dependent (values approx. for DMSO-d6 or CDCl3).
Workflow Visualization
Figure 2: Optimized Process Workflow for SDHI Synthesis. Note the iterative loop at the purity check to ensure isomer rejection.
References
-
Li, Z., et al. (2019). An Improved and Practical Method for Accessing 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine: A Key Intermediate for Fluxapyroxad.[6][11] ResearchGate. Link
-
Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA).[4] Synform.[4] Link
-
Ugrak, B., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc.[8][12] Link
-
BASF SE. (2010).[5] Fungicidal Pyrazole Carboxamides.[4][13] (Patent describing Fluxapyroxad structure and activity).
-
Guidechem. (2024). How is Fluxapyroxad Synthesized and What Makes it Unique?Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 4. thieme.de [thieme.de]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving regioselectivity in pyrazole N-difluoromethylation
This technical guide serves as a specialized support center for researchers encountering regioselectivity issues during the N-difluoromethylation of pyrazoles.
Case ID: REGIO-CF2H-001
Status: Active Subject: Improving Regioselectivity in Pyrazole N-Difluoromethylation Assigned Specialist: Senior Application Scientist
The Core Problem: The Tautomer Trap
Before troubleshooting, you must diagnose why your reaction is failing to be selective. Pyrazoles exist in a dynamic tautomeric equilibrium. The "Lone Pair Paradox" dictates that the nitrogen atom you want to alkylate is often the one protonated (and thus non-nucleophilic) in the ground state, or sterically blocked.
Mechanism & Selectivity Logic
In a standard base-mediated reaction, the pyrazolate anion is the reactive species. The regioselectivity is governed by the interplay between Steric Hindrance (Thermodynamic control) and Coordinate Vectors (Kinetic/Chelation control).
-
Pathway A (Steric Control): The electrophile attacks the nitrogen furthest from the bulky substituent (C3). This is the default for carbene insertions (
). -
Pathway B (Chelation Control): A metal cation (
, ) coordinates to the pyridine-like nitrogen ( ), directing the incoming group to that position or blocking it, depending on the ligand sphere.
Figure 1: Mechanistic divergence in pyrazole alkylation. Steric control is the dominant pathway for thermal carbene insertions.
Diagnostic & Decision Matrix
Use this decision tree to select the correct protocol for your specific substrate.
Figure 2: Strategic decision tree for selecting the optimal N-difluoromethylation protocol.
Experimental Protocols
Protocol A: The "Workhorse" (SCDA Thermal Method)
Best for: Scalability, low cost, and substrates where steric control (N1) is desired. Reagent: Sodium Chlorodifluoroacetate (Suaud’s Reagent).
Mechanism: Thermal decarboxylation generates difluorocarbene (
| Parameter | Condition | Rationale |
| Reagent | Excess needed due to rapid quenching of | |
| Base | Mild base sufficient to deprotonate pyrazole; buffers the reaction. | |
| Solvent | DMF or Sulfolane | High boiling point required; promotes decarboxylation ( |
| Temp | Decarboxylation of SCDA is slow below |
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser.
-
Charge: Add Pyrazole (1.0 mmol),
(1.5 mmol), and DMF (5 mL). Stir for 10 min. -
Addition: Add Sodium Chlorodifluoroacetate (2.5 mmol).
-
Reaction: Heat to 100°C for 4–6 hours. Caution: Gas evolution (
). Ensure open system (bubbler). -
Workup: Cool to RT. Dilute with water. Extract with EtOAc (
). -
Purification: See "Separation Guide" below.
Protocol B: Photoredox (The "Precision" Method)
Best for: Complex substrates, late-stage functionalization, or when thermal conditions degrade the molecule.
Reagent: Difluoromethyltriphenylphosphonium bromide (
Mechanism: Radical-polar crossover.[1] Generates a
-
Mix: Substrate (0.2 mmol), Photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%), and Reagent (1.5 equiv) in DMSO.
-
Irradiate: Blue LED (450 nm) for 12–24 h at RT.
-
Note: Often shows improved selectivity for electron-rich pyrazoles due to the radical nature of the attack.
Troubleshooting Guide (FAQs)
Q1: I am getting a 50:50 mixture of isomers. How do I fix this?
Diagnosis: Your substrate likely lacks significant steric differentiation between C3 and C5, or the reaction temperature is too high (eroding selectivity). Solution:
-
Switch Solvents: Change from DMF to DMSO or NMP . Higher dielectric constants can stabilize specific tautomers.
-
Lower Temperature: Switch from Protocol A (Thermal) to Protocol B (Photoredox) to operate at room temperature.
-
Transient Protection: If C3 and C5 are similar, you cannot rely on alkylation. You must synthesize the ring de novo using a hydrazine + 1,3-diketone in HFIP (Hexafluoroisopropanol) . HFIP dictates regioselectivity during ring closure (99:1 selectivity).
Q2: The conversion is low (<30%) even after 24 hours.
Diagnosis: The difluorocarbene (
-
Dryness is Critical:
reacts with water faster than with your nitrogen. Use anhydrous DMF and dry . -
Phase Transfer: If using the gas method (
), add TBAB (Tetrabutylammonium bromide) (5 mol%) to shuttle the anion into the organic phase. -
Reagent Boost: Add the SCDA reagent in portions (e.g., 1 equiv every hour) rather than all at once to maintain a steady concentration of carbene.
Q3: How do I separate the isomers? They co-elute on TLC.
Diagnosis: N-difluoromethyl isomers often have nearly identical polarity and boiling points (often
-
Distillation: Use a spinning band column if working on >5g scale.
-
Chemical Separation:
-
Hydrolysis: If your pyrazole has an ester, hydrolyze to the acid. The acids often have vastly different solubilities in Hexane/Ether.
-
Oxidation: If you have a methyl group, oxidize to the carboxylic acid (
), separate, then decarboxylate (if needed).
-
References
-
Mehta, V. P., & Greaney, M. F. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. Link
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Zhu, W., et al. (2018). "Difluoromethylation of N-Heterocycles using TMS-CF2H." Journal of Fluorine Chemistry, 216, 12-18. Link
-
Ugrak, B., et al. (2025).[1][2][3] "Efficient Access to Functionalized N-Difluoromethylpyrazoles and Separation of Isomers." Arkivoc, 2025(5), 123-135. Link
-
Baran, P. S., et al. (2017). "Practical Difluoromethylation of Heterocycles via Zinc Reagents." Nature, 550, 355–361. Link
Sources
Technical Support Center: Separation of 1,3- and 1,5-Substituted Fluorinated Pyrazole Isomers
Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-ISO-F-SEP
Executive Summary
The separation of 1,3- and 1,5-substituted fluorinated pyrazoles is a critical bottleneck in medicinal chemistry. These isomers typically arise during the cyclocondensation of hydrazines with fluorinated 1,3-diketones (Knorr synthesis).[1] Because fluorine imparts unique electronic and lipophilic properties without significantly altering steric bulk compared to hydrogen, traditional separation methods often fail.
This guide provides a troubleshooting framework for identifying, separating, and quantifying these isomers, moving beyond standard C18 chromatography to specialized fluorinated stationary phases and NMR techniques.
Module 1: Diagnostic & Identification (The "Is it 1,3 or 1,5?" Problem)
Before attempting separation, you must definitively assign regiochemistry. Relying solely on 1H NMR chemical shifts is error-prone due to solvent effects.
Protocol: Definite Assignment via HOESY/NOESY
The most robust method for distinguishing these isomers is determining the spatial proximity of the N-substituent to the C5-substituent.
The Logic:
-
1,5-Isomer: The N-substituent is spatially close to the C5-substituent. If C5 has a
group, you will see a strong Through-Space interaction (NOE). -
1,3-Isomer: The N-substituent is distant from the C3-substituent; no NOE is observed between them.
Visual Guide: NMR Decision Logic
Caption: Logical workflow for assigning pyrazole regiochemistry using Heteronuclear Overhauser Effect Spectroscopy (HOESY).
Module 2: Chromatographic Separation (Troubleshooting)
Common Issue: "My isomers co-elute on standard C18 columns."
Root Cause: Fluorine is highly electronegative but small. On a C18 (hydrophobic) phase, the lipophilicity difference between a 1,3- and 1,5-isomer is often negligible.
The Solution: Fluorinated Stationary Phases (PFP) Switch to a Pentafluorophenyl (PFP/F5) stationary phase.
-
Mechanism: PFP phases engage in "fluorine-fluorine" interactions,
stacking, and dipole-dipole interactions. The electron-deficient ring of the PFP phase interacts differently with the electron-rich pyrazole ring depending on the position of the fluorine substituent.
Comparison of Stationary Phases
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Silica (Normal Phase) |
| Primary Mechanism | Hydrophobic Interaction | Hydrogen Bonding / Adsorption | |
| Suitability for Pyrazoles | Low (Co-elution common) | High (Gold Standard) | Medium (Good for flash, but limited resolution) |
| Separation Driver | Lipophilicity only | Electronic distribution & Shape | Polarity |
| Recommended Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/MeOH + 0.1% Formic Acid | Hexane/EtOAc |
Step-by-Step Optimization Protocol
-
Column Selection: Install a core-shell PFP column (e.g., Kinetex F5 or Ascentis Express F5).
-
Solvent Switch: PFP phases often show different selectivity in Methanol vs. Acetonitrile.
-
Test 1: Isocratic 60:40 Water:MeOH (+0.1% Formic Acid).
-
Test 2: Isocratic 60:40 Water:ACN (+0.1% Formic Acid).
-
Why? Methanol allows
interactions to dominate; ACN can suppress them.
-
-
Temperature Effect: Lower the column temperature to 15-20°C. Isomer separation is often entropy-driven; lower temperatures can enhance resolution between sterically distinct isomers.
Module 3: Scale-Up & Synthetic Prevention
If chromatography is too expensive for multi-gram scales, utilize physical property differences.
Method A: Selective Crystallization
1,5-isomers are sterically crowded (especially if 1-Aryl-5-Aryl). This forces the phenyl rings out of planarity, disrupting crystal packing compared to the flatter 1,3-isomer.
-
Protocol: Dissolve the mixture in hot heptane/ethanol (9:1). Cool slowly. The 1,3-isomer (more planar, better packing) typically crystallizes first. The 1,5-isomer remains in the mother liquor.
Method B: Regioselective Synthesis (The "Prevention" Strategy)
Avoid the separation problem by controlling the reaction conditions during the Knorr synthesis.
-
Solvent Control:
-
Protic Solvents (Ethanol/Acetic Acid): Favor 1,3-isomer (Thermodynamic control).
-
Fluorinated Solvents (TFE/HFIP): Can invert selectivity to favor the 1,5-isomer via hydrogen bond activation of the carbonyl.
-
Workflow: From Synthesis to Pure Isomer
Caption: Decision matrix for selecting between crystallization and preparative chromatography based on crude isomeric ratio.
FAQs: Frequently Asked Questions
Q1: Why does my 1,5-isomer convert to the 1,3-isomer during storage?
-
Answer: If your pyrazole is N-unsubstituted (NH), 1,3- and 1,5- forms are tautomers, not distinct isomers. They will equilibrate rapidly. If N-substituted, this conversion is rare but can happen under acidic conditions or high heat (Van Alphen rearrangement). Ensure your sample is stored in a neutral, buffered matrix if instability is observed.
Q2: Can I use GC-MS for separation?
-
Answer: Yes, but with caution. 1,3- and 1,5-isomers often have identical mass spectra. However, the 1,5-isomer is usually more volatile (lower boiling point) due to steric twisting preventing intermolecular stacking. It typically elutes before the 1,3-isomer on non-polar GC columns.
Q3: How do I quantify the ratio without a standard?
-
Answer: Use Quantitative
NMR (qNMR) .-
Set relaxation delay (
) to (usually 10-20 seconds for ). -
Integrate the
peaks. The integral ratio is the molar ratio. This is more accurate than UV-HPLC as the two isomers may have different extinction coefficients due to twisting.
-
References
-
Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry. Link
- Relevance: Defines the synthetic control and NMR characterization of fluorin
-
Sigma-Aldrich Technical Guide. (2023). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Link
- Relevance: Explains the mechanism of PFP phases for separating fluorin
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link
- Relevance: Discusses the impact of solvent choice on isomer r
-
University of Ottawa NMR Facility. (2012). 19F NOESY Applications. Link
- Relevance: Validates the use of HOESY/NOESY for spatial assignment of fluorin
Sources
optimizing yield of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole
Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized hub for troubleshooting and optimizing the synthesis of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of fluorinated heterocycle synthesis.
This guide is structured to address challenges in a logical, problem-oriented manner. We begin with frequently asked questions covering foundational aspects of the synthesis, followed by in-depth troubleshooting guides for more complex issues.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole, providing concise answers and foundational knowledge for your experimental work.
Q1: What are the primary synthetic routes to obtain a 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole core?
There are two predominant strategies for constructing the target pyrazole ring:
-
Condensation Reaction: This classical approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] For this specific target, the reaction would be between difluoromethylhydrazine (or a protected equivalent) and a 4,4,4-trifluoro-1,3-dicarbonyl species. While direct, this method's success is highly dependent on the stability and availability of the difluoromethylhydrazine precursor.
-
[3+2] Cycloaddition: This is a powerful and often more regioselective method. It typically involves the in situ generation of a difluoromethyl-substituted nitrile imine (a 1,3-dipole) from a precursor like a difluoroacetohydrazonoyl bromide.[3] This reactive intermediate then undergoes a cycloaddition reaction with a trifluoromethyl-containing alkyne (a dipolarophile) to form the pyrazole ring.[3][4]
Q2: Why is regioselectivity a major concern in pyrazole synthesis, and how can it be controlled?
Regioselectivity is critical because the reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can produce two different regioisomeric pyrazoles (e.g., 1,3- vs. 1,5-disubstituted). The formation of these isomers complicates purification and reduces the yield of the desired product.[5][6]
Control can be achieved by:
-
Tuning Reaction Conditions: The pH of the reaction medium can influence which carbonyl group is more reactive. Acid catalysis is often employed to control the initial condensation step.[5][7]
-
Strategic Choice of Starting Materials: Using a starting material where one carbonyl is significantly more electrophilic than the other can direct the initial attack of the hydrazine.
-
Utilizing Cycloaddition Routes: [3+2] cycloaddition reactions, particularly with precursors like hydrazonoyl bromides, often exhibit high or complete regioselectivity, making them a preferred modern approach.[3][8]
Q3: What analytical techniques are best suited for monitoring reaction progress and characterizing the final product?
Given the fluorinated nature of the molecule, a combination of standard and specialized techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight and can help identify byproducts.[9]
-
¹⁹F NMR Spectroscopy: This is arguably the most powerful tool for this specific synthesis. The distinct signals for the -CF₃ and -CF₂H groups allow for unambiguous confirmation of the product's formation and can be used to assess purity and the ratio of any isomeric byproducts.[10]
-
¹H and ¹³C NMR Spectroscopy: Essential for full structural elucidation of the pyrazole core and its substituents.
Troubleshooting Guide: Optimizing Yield and Purity
This section provides in-depth solutions to specific problems you may encounter during the synthesis.
Issue 1: Consistently Low Reaction Yield
A low yield is one of the most common frustrations in synthesis. The underlying cause can often be traced to several key parameters.
dot
Sources
- 1. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
Technical Support Center: Purification of N-Difluoromethyl Pyrazole Derivatives
Current Status: Operational Topic: Troubleshooting Purification & Isolation Audience: Medicinal Chemists, Process Chemists Advisory Level: Advanced[1]
Executive Summary
The introduction of a difluoromethyl (
-
Regioisomerism: N-alkylation of asymmetric pyrazoles almost invariably yields a mixture of N1 and N2 isomers (often denoted as 1,3- and 1,5-substituted products) with very similar polarity.
-
Volatility: Low molecular weight
pyrazoles are surprisingly volatile, leading to "vanishing yields" on the rotary evaporator. -
Carbene Byproducts: Reagents used to generate difluorocarbene (e.g.,
,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , or ) often generate oligomeric fluoropolymers ("gunk") that foul columns.
Visual Workflow: Purification Decision Logic
The following decision tree outlines the standard operating procedure (SOP) for triaging crude reaction mixtures.
Figure 1: Triage logic for selecting the appropriate purification method based on volatility and isomeric complexity.
Module 1: The Regioisomer Challenge
Issue: You have synthesized an N-difluoromethyl pyrazole from a 3-substituted pyrazole precursor, resulting in a mixture of 1,3- and 1,5-isomers. They appear as a single spot on TLC or have overlapping peaks.[1]
Technical Insight:
The
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Standard: Switch from Hexane/EtOAc to Toluene/Ethyl Acetate or Dichloromethane/MTBE .[1] Toluene often provides better separation for aromatic regioisomers due to
interactions. -
Advanced: If using HPLC/Prep, use a C18 column with a Water/Acetonitrile gradient.[1] The lipophilicity difference (logP) between the isomers is often more pronounced than their polar adsorption difference.[1]
-
-
Distillation (For Simple Scaffolds):
-
For simple derivatives (e.g., 3-methyl-1-(difluoromethyl)pyrazole), the boiling points are close but separable.[1][7]
-
Reference Data: 1-(difluoromethyl)-5-methyl-1H-pyrazole (bp 117.3 °C) and 1-(difluoromethyl)-3-methyl-1H-pyrazole (bp 118.6 °C) have been successfully separated using high-efficiency fractional distillation columns on a gram scale [1].[3]
-
-
Chemical Derivatization (The "Nuclear" Option):
Self-Validating Checkpoint (NMR): You must confirm the identity of your isolated isomer.
-
NMR: Look for the doublet (
Hz). The chemical shift often varies by 1–2 ppm between isomers (typically -92 to -95 ppm). -
NMR: Thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> proton appears as a triplet (or dd) at 7.0–7.6 ppm with a massive coupling constant ( Hz). -
NOESY: This is the gold standard. Irradiate the
proton; if you see an NOE signal to the substituent at position 5, you have the 1,5-isomer. If you see NOE only to the pyrazole H-5 proton, you have the 1,3-isomer.
Module 2: Handling Volatility (Yield Loss)
Issue: The reaction conversion was 100% by LCMS, but after rotary evaporation, the isolated yield is <40%.
Cause: Small N-difluoromethyl pyrazoles do not hydrogen bond strongly like their N-H precursors. They sublime or co-distill with solvents easily.[1]
Protocol:
-
Avoid High Vacuum: Do not use a high-vacuum manifold (< 1 mbar) for drying unless the MW > 250.
-
Solvent Swap: Extract with Diethyl Ether or Pentane instead of Ethyl Acetate/DCM. These solvents can be removed at atmospheric pressure or very mild vacuum (300 mbar) at low temperatures.[1]
-
Kugelrohr Distillation: If the product is an oil, use Kugelrohr distillation to purify it directly from the crude residue rather than running a column. This minimizes solvent handling.[1]
Data Table: Volatility Risk Assessment
| Compound Class | MW Range | Volatility Risk | Recommended Drying |
| Simple alkyl-N-CF2H pyrazoles | 100–180 | Critical | 40°C bath, >100 mbar, no high vac. |
| Aryl-N-CF2H pyrazoles | 180–250 | Moderate | Standard rotavap, brief high vac. |
| Complex fused systems | >250 | Low | Standard protocols.[1] |
Module 3: Removing Difluorocarbene Byproducts
Issue: The crude mixture is a sticky, dark brown tar that clogs the top of the silica column.
Cause:
Reagents like sodium chlorodifluoroacetate or diethyl bromodifluoromethylphosphonate generate difluorocarbene (
Protocol:
-
The "Celite Sandwich":
-
Pre-Column Wash:
-
Before eluting your product, flush the column with 100% Hexanes (or Pentane) .[1] The fluorinated polymers are often extremely lipophilic and will elute first, or they are completely insoluble and will remain trapped in the Celite.
-
-
Phase Transfer Catalyst Removal:
-
If using
gas with a phase transfer catalyst (e.g.,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ), wash the organic layer vigorously with water (3x) before drying. Ammonium salts streak badly on silica and affect the separation of close regioisomers.
-
FAQ: Frequently Asked Questions
Q: Can I use C18 reverse-phase chromatography for these compounds?
A: Yes, and it is often superior for regioisomer separation. The
Q: My product is decomposing on the silica column. What is happening?
A: The
Q: Why does my NMR show a triplet for the
References
-
Ugrak, B. I., Dutova, T., Rusak, V., & Tretyakov, E. (2025).[1][3][4] N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks.[3][4] Arkivoc, 2025(5), 202512393.[1][3][5]
-
Zafrani, Y., et al. (2019).[1][6] Difluoromethyl Groups as Lipophilic Hydrogen Bond Donors.[1][2][3][4][5][6] Journal of Medicinal Chemistry, 62(11), 5628–5637.[1] [1]
-
Li, L., et al. (2020).[1][6] A Scalable Route to N-Difluoromethylated Heterocycles. Journal of Fluorine Chemistry, 234, 109514.[1][6] [1]
Sources
Technical Support Center: Navigating the Challenges of N-Alkylation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. As researchers and drug development professionals, you are keenly aware of the synthetic versatility of the pyrazole core.[1][2][3] However, the seemingly straightforward N-alkylation of unsymmetrically substituted pyrazoles often presents a significant challenge: controlling regioselectivity to avoid the formation of difficult-to-separate N1 and N2 alkylated isomers.[1][2][4]
This guide is designed to provide you with in-depth, practical solutions to troubleshoot and optimize your pyrazole N-alkylation reactions. We will move beyond simple procedural lists to explore the underlying principles that govern regioselectivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when performing an N-alkylation on an unsymmetrical pyrazole?
The main hurdles are controlling regioselectivity and achieving high yields.[4] Alkylation can occur at either the N1 or N2 position, frequently leading to a mixture of regioisomers.[1][2][4] These isomers often have very similar physical properties, making their separation by standard chromatographic techniques challenging and time-consuming. Low yields can also be a problem, stemming from suboptimal reaction conditions, decomposition of starting materials, or unwanted side reactions.[4][5]
Q2: I'm getting a mixture of N1 and N2 isomers. What are the key factors that I can adjust to favor one over the other?
Regioselectivity in pyrazole N-alkylation is a delicate balance of several interconnected factors. Understanding and manipulating these can steer the reaction towards your desired isomer. The key levers at your disposal are:
-
Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[4] If you have a bulky substituent at the C3 or C5 position of the pyrazole ring, alkylation will likely favor the nitrogen atom further away from that group. Conversely, using a bulkier alkylating agent can also enhance selectivity for the more accessible nitrogen.[4]
-
Choice of Base and Solvent: This combination is critical and can dramatically influence the outcome.[1][2][4] The base deprotonates the pyrazole N-H, and the resulting pyrazolate anion's counter-ion and solvation state dictate the nucleophilicity of the two nitrogen atoms.
-
For N1-Alkylation: A common and effective combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][6]
-
For N2-Alkylation: In some systems, magnesium-based catalysts like MgBr₂ have been shown to promote N2-alkylation.[4]
-
To Suppress Isomer Formation: Stronger, non-coordinating bases like sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures in specific cases.[1][2][4]
-
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring alters the electron density and, consequently, the nucleophilicity of the adjacent nitrogen atoms.[4][6] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially directing alkylation to the other nitrogen.
-
The Alkylating Agent: The nature of your electrophile is paramount.
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X), with the general trend being I > Br > Cl > OTs. If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide can be beneficial.[4]
-
Structure: The structure of the alkylating agent itself can play a role in regioselectivity, sometimes through unexpected interactions like hydrogen bonding with the pyrazole substrate.[7]
-
Q3: Are there alternatives to traditional base-mediated alkylation that might offer better selectivity?
Absolutely. When conventional methods fail to provide the desired selectivity, several alternative strategies can be employed:
-
Protecting Groups: This is a classic and highly effective strategy. By temporarily protecting one of the nitrogen atoms, you can force alkylation to occur at the desired position. The protecting group is then removed in a subsequent step.
-
The (2-trimethylsilyl)ethoxymethyl (SEM) group is a versatile choice. It can direct C-H arylation and its transposition from one nitrogen to the other can be achieved, enabling regioselective N-alkylation.[8]
-
The tetrahydropyranyl (THP) group has also been successfully used to synthesize specific N1- or N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives.
-
The tert-Butoxycarbonyl (Boc) group is another common protecting group for the pyrazole N-H, which can be introduced using (Boc)₂O.[9][10]
-
-
Acid-Catalyzed Alkylation: This method utilizes a Brønsted acid, such as camphorsulfonic acid (CSA), with trichloroacetimidates as the electrophiles.[4][11] It offers an alternative for substrates that are sensitive to strong bases or require high temperatures.[4][11]
-
Phase Transfer Catalysis (PTC): PTC, particularly under solvent-free conditions, can offer high yields and simplify the work-up process.[4][12]
-
Enzymatic Alkylation: For unparalleled regioselectivity, engineered enzymes can be a powerful tool, often achieving >99% selectivity for a specific isomer.[13][14]
Troubleshooting Guide
Issue 1: My reaction is producing an inseparable mixture of N1 and N2 isomers.
This is a common frustration. Here’s a systematic approach to improving regioselectivity:
Decision Tree for Improving Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Issue 2: My reaction yield is very low or I'm not getting any product.
Low or no yield can be attributed to several factors. Here's how to diagnose and address the problem:
| Potential Cause | Troubleshooting Steps | Rationale |
| Insufficiently Strong Base | Switch to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS). | The pyrazole N-H may not be acidic enough for complete deprotonation by a weaker base.[5] |
| Poor Reagent Quality | Use freshly purchased or purified alkylating agents and ensure solvents are anhydrous. | Alkylating agents can degrade over time, and water can quench the base.[5] |
| Low Reactivity of Pyrazole | Increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide). | Electron-withdrawing groups on the pyrazole ring can reduce its nucleophilicity.[5] |
| Poor Solubility | Choose a solvent in which both the pyrazole and the base are soluble. | If the reactants are not in the same phase, the reaction rate will be significantly hindered. |
| Side Reactions | Monitor the reaction closely by TLC or LC-MS to avoid over-alkylation to a quaternary pyrazolium salt. | Highly reactive alkylating agents or prolonged reaction times can lead to undesired products.[5] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N1-Alkylation
This protocol is a good starting point for achieving N1-selectivity with many 3-substituted pyrazoles.
Workflow for Base-Mediated N1-Alkylation
Caption: A typical workflow for achieving N1-alkylation of pyrazoles.
Detailed Steps:
-
To a solution of the pyrazole (1.0 eq) in DMSO, add potassium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This method provides an alternative to base-mediated alkylations.[4][11]
Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
Procedure:
-
In an oven-dried flask under an argon atmosphere, combine the pyrazole (1.0 eq), trichloroacetimidate (1.0 eq), and CSA (0.2 eq).[4]
-
Add dry DCE to achieve a concentration of 0.25 M.[4]
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Comparative Data
The choice of base and solvent can have a profound impact on the N1/N2 ratio. The following table provides illustrative data compiled from various sources to guide your selection.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Methylpyrazole | Benzyl Bromide | K₂CO₃ | DMSO | 10:1 | [6] |
| 3-Trifluoromethylpyrazole | Ethyl Iodoacetate | K₂CO₃ | MeCN | 1:1 | [1][2] |
| 3-Nitropyrazole | Ethyl Acrylate | iPr₂NEt | DMSO | >99.9:1 | [6] |
| Pyrazolylhydrazone | Ethyl Iodoacetate | NaH | DME-MeCN | Highly Regioselective | [1][2] |
Note: The exact ratios can vary depending on the specific reaction conditions and substrates used.
Concluding Remarks
The challenge of controlling regioselectivity in pyrazole N-alkylation is a common yet surmountable obstacle. By systematically evaluating the interplay of steric, electronic, and reaction-condition-dependent factors, you can significantly improve the outcome of your syntheses. This guide provides a framework for troubleshooting and optimization, but as with all synthetic chemistry, empirical validation is key. We encourage you to use these principles as a starting point for developing robust and selective N-alkylation protocols tailored to your specific research needs.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]
-
Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. Available at: [Link]
-
New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available at: [Link]
- Process for the preparation of pyrazoles. Google Patents.
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Available at: [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. Available at: [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
synthesis of some n 1 -substituted pyrazole derivatives by grinding technique. ResearchGate. Available at: [Link]
-
Paal–Knorr pyrrole synthesis. ResearchGate. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
-
Pyrazole. SlideShare. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]
Sources
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- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
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overcoming steric hindrance in 3-(trifluoromethyl)pyrazole functionalization
Welcome to the technical support center for chemists and researchers working with 3-(trifluoromethyl)pyrazoles. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the functionalization of this important heterocyclic scaffold. The electron-withdrawing nature and steric bulk of the trifluoromethyl (CF₃) group at the 3-position introduce unique challenges that require carefully optimized strategies.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying chemical principles to help you navigate your synthetic challenges.
Understanding the Core Challenge: Steric and Electronic Effects
The primary obstacle in the functionalization of 3-(trifluoromethyl)pyrazoles is the combination of steric hindrance and electronic effects imposed by the CF₃ group.[1] This group is not only bulky, but its strong electron-withdrawing nature deactivates the pyrazole ring, making it less susceptible to certain electrophilic substitutions and influencing the acidity of the N-H proton.[2] Consequently, reactions that proceed smoothly with other pyrazole derivatives often fail or give low yields with this substrate. Overcoming these hurdles requires a nuanced approach to catalyst selection, ligand design, and reaction parameter optimization.
Frequently Asked Questions & Troubleshooting Guides
Category 1: N-H Functionalization (Alkylation & Arylation)
Question 1: My N-arylation of 3-(trifluoromethyl)pyrazole with a bulky aryl halide is failing. What are the most common causes and how can I fix it?
Answer:
Failure in N-arylation reactions, particularly with sterically demanding coupling partners, is a frequent issue. The problem often lies in an insufficiently reactive catalytic system that cannot overcome the steric clash between the pyrazole and the incoming aryl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed N-arylation.
Detailed Explanation & Protocol:
-
Catalyst and Ligand System: Standard palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ may not be active enough. The key is the choice of ligand, which plays a crucial role in both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Expert Insight: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos, or JohnPhos) are essential. Their size promotes the formation of a monoligated, 12-electron palladium species, which is highly reactive in the oxidative addition step with the aryl halide. The electron-donating nature of these ligands also facilitates the final, often rate-limiting, reductive elimination step to release the product.
-
-
Choice of Base: The pKa of the pyrazole N-H is lowered by the adjacent CF₃ group, but a sufficiently strong base is still required to generate the pyrazolide anion in situ.
-
Recommendation: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases like Na₂CO₃. Their use can significantly accelerate the reaction.
-
-
Solvent Effects: The solvent must be able to dissolve the reactants and the base, and it should be stable at the required reaction temperature.
-
Recommendation: Aprotic, higher-boiling solvents such as toluene, dioxane, or tert-butanol are generally preferred to drive the reaction to completion.
-
Sample Protocol: Buchwald-Hartwig N-Arylation of 3-(trifluoromethyl)pyrazole
-
To an oven-dried Schlenk tube, add 3-(trifluoromethyl)pyrazole (1.0 eq), the aryl halide (1.1 eq), the selected Buchwald ligand (e.g., XPhos, 4 mol%), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add cesium carbonate (2.0 eq).
-
Backfill the tube with argon or nitrogen.
-
Add anhydrous toluene (to achieve a concentration of ~0.1 M).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.
Question 2: I am seeing a mixture of N1 and N2 alkylation products. How can I control the regioselectivity?
Answer:
The regioselectivity of N-alkylation is a well-known challenge in pyrazole chemistry due to the tautomerism of the pyrazole ring.[3][4] The electronic similarity of the two nitrogen atoms often leads to mixtures of isomers.[3][4] Steric hindrance from the 3-CF₃ group can be exploited to direct alkylating agents to the less hindered N1 position.
Strategies for Regiocontrol:
-
Steric Directing Effect of the Alkylating Agent: Using a bulkier alkylating agent can favor substitution at the N1 position, which is further away from the CF₃ group. For instance, using isopropyl iodide instead of methyl iodide is more likely to yield the N1-isopropyl product selectively.
-
Influence of Substituents: The presence of other functional groups on the pyrazole ring can influence the alkylation site.[3] For example, a substituent at the C5 position will strongly direct incoming groups to the N1 nitrogen.
-
Reaction Conditions: The choice of base and solvent can also play a role. In some cases, a change from a strong base like NaH to a milder base like K₂CO₃ can alter the isomer ratio, potentially by changing the nature of the pyrazolide salt (e.g., tight ion pair vs. solvent-separated ion pair).
Data Summary: Effect of Alkyl Halide on Regioselectivity
| Alkyl Halide (R-X) | Base | Solvent | N1:N2 Ratio (Approx.) | Rationale |
| Methyl Iodide | K₂CO₃ | DMF | 70:30 | Small electrophile, less selective |
| Ethyl Bromide | K₂CO₃ | DMF | 85:15 | Increased steric bulk improves N1 selectivity |
| Isopropyl Bromide | Cs₂CO₃ | Acetonitrile | >95:5 | Significant steric hindrance directs to N1 |
| Benzyl Bromide | NaH | THF | 90:10 | Benzylic group provides moderate steric bulk |
Category 2: C-H Functionalization
Question 3: I am struggling with the direct C-H functionalization at the C5 position. The reaction is sluggish and yields are poor. What can I do?
Answer:
Direct C-H functionalization of the 3-(trifluoromethyl)pyrazole ring is challenging due to the deactivating effect of the CF₃ group.[5][6] However, the C5 position is the most viable site for deprotonation-based functionalization due to its proximity to both the N1 nitrogen and the electron-withdrawing CF₃ group, which increases the acidity of the C5-H bond.
Key Strategies for Success:
-
Directed Metalation: A common strategy involves deprotonation with a strong base followed by quenching with an electrophile.
-
Base Selection: Strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically required. The reaction must be conducted at low temperatures (-78 °C) to prevent side reactions.
-
Directing Groups: Installing a directing group on the N1 nitrogen can facilitate metalation at the C5 position. Groups like a removable pivaloyl or a coordinating group can pre-organize the base for selective deprotonation.
-
-
Transition-Metal Catalysis: Palladium-catalyzed C-H activation is a powerful tool.[7] This often requires a directing group on the N1 position to bring the palladium catalyst into proximity with the C5-H bond.
Illustrative Workflow: C5-Lithiation and Electrophilic Quench
Caption: General workflow for C5-functionalization via lithiation.
Sample Protocol: C5-Iodination
-
Dissolve N-protected 3-(trifluoromethyl)pyrazole (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 1 hour at -78 °C.
-
Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature over several hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography.
Question 4: How can I achieve functionalization at the C4 position?
Answer:
The C4 position is the most electron-rich carbon on the pyrazole ring and is typically the target for electrophilic substitution reactions.[2] However, the deactivating effect of the CF₃ group can make these reactions difficult.
Effective Approaches for C4-Functionalization:
-
Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce a useful synthetic handle at the C4 position.[8] These reactions often require activation, for example by using an acid catalyst, or may need elevated temperatures.
-
Suzuki-Miyaura Cross-Coupling: If a C4-halo-3-(trifluoromethyl)pyrazole is available, it can be a versatile precursor for C-C bond formation via cross-coupling.
Data Summary: Comparison of C4-Halogenation Conditions
| Halogenating Agent | Substrate | Conditions | Outcome | Reference |
| NBS | 1-Methyl-3-(CF₃)pyrazole | Acetonitrile, reflux | High yield of 4-bromo product | [8] |
| I₂ / CAN | 1-Aryl-3-(CF₃)pyrazole | Acetonitrile, 80 °C | Selective 4-iodination | [11] |
| Selectfluor | 1-Aryl-3-(CF₃)pyrazole | Acetonitrile, rt | C4-Fluorination | N/A |
References
-
The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. PubMed, 14 June 2014, [Link]
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. MDPI, [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC, 10 May 2021, [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications, 28 March 2022, [Link]
-
Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate, [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. RSC Publishing, [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC, [Link]
-
Steric Hindrance. ChemTalk, 9 June 2021, [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI, 5 December 2024, [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC, [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC, [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI, 23 October 2025, [Link]
-
Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. RSC Publishing, [Link]
-
Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI, 9 February 2022, [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications, 19 September 2024, [Link]
-
Steric Hindrance | Organic Chemistry. YouTube, 21 October 2024, [Link]
-
Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. RSC Publishing, [Link]
-
Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. ResearchGate, 8 December 2021, [Link]
-
Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Semantic Scholar, 9 February 2022, [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed, 19 August 2020, [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing, [Link]
-
Synthesis of 3-Trifluoromethylpyrazole Derivatives. ResearchGate, 7 August 2025, [Link]
-
Mainstream Synthetic Methods to N¹‐Aryl 3‐Di/trifluoromethyl Pyrazoles. ResearchGate, [Link]
-
Advances in Trifluoromethylation-Promoted Functional Group Migration of Alkenes. Chinese Journal of Organic Chemistry, [Link]
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- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 5. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Difluorocarbene Reactions
Welcome to the Technical Support Center for difluorocarbene reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired conversion rates in their difluorocarbene-mediated transformations. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My difluorocarbene reaction has stalled or is showing very low conversion. What are the most common initial checks I should perform?
Low conversion is a frequent issue in difluorocarbene chemistry, often stemming from a few key areas. Before delving into more complex optimization, a systematic check of the fundamentals is crucial.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low conversion.
Detailed Checks:
-
Reagent Purity and Stoichiometry:
-
Difluorocarbene Precursor: Many precursors are sensitive to moisture and can decompose upon storage. Verify the purity of your precursor. For example, solid precursors like sodium chlorodifluoroacetate should be stored in a desiccator.[1] Liquid precursors like TMSCF₂Br should be handled under an inert atmosphere.[2]
-
Substrate: Ensure your substrate is pure and free of contaminants that could quench the carbene or interfere with the reaction.
-
Base/Initiator: If using a base or an initiator (e.g., a fluoride source for TMS-based reagents), ensure it is anhydrous and added in the correct stoichiometric amount.[3]
-
-
Reaction Conditions:
-
Temperature: Difluorocarbene generation and subsequent reactions can be highly temperature-sensitive.[3] Ensure your reaction temperature is accurately controlled.
-
Solvent: The choice of solvent is critical. It must be anhydrous and compatible with the reactive intermediates. Common solvents include THF, dioxane, and acetonitrile.[4]
-
Inert Atmosphere: Difluorocarbene is a reactive species and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.[5]
-
-
Reaction Monitoring:
-
Utilize techniques like ¹⁹F NMR or LC-MS to monitor the reaction progress.[6] This can help determine if the reaction is sluggish from the start or if it is stalling after a certain point.
-
Q2: I suspect my difluorocarbene precursor is not generating the carbene efficiently. How can I diagnose and address this?
Inefficient generation of difluorocarbene is a primary cause of low conversion. The stability and activation method of the precursor are key factors.
Common Precursors and Their Activation:
| Precursor | Activation Method | Common Issues & Solutions |
| TMSCF₃ (Ruppert-Prakash Reagent) | Nucleophilic activation (e.g., F⁻, I⁻) | Issue: Incomplete activation. Solution: Use an anhydrous fluoride source like TBAT or NaI.[3] The reaction can be sensitive to the choice and amount of the activator. |
| Sodium Chlorodifluoroacetate (CF₂ClCO₂Na) | Thermal decomposition | Issue: Decomposition temperature not reached or inconsistent. Solution: Ensure uniform heating. Side reactions can occur at excessively high temperatures.[1] |
| **Diethyl Bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) ** | Base-mediated decomposition | Issue: Base is not strong enough or is consumed by side reactions. Solution: Use a strong, non-nucleophilic base. The reaction is often performed at low temperatures to control the rate of carbene generation. |
| PDFA (Ph₃P⁺CF₂CO₂⁻) | Decarboxylation | Issue: Inefficient decarboxylation. Solution: This reagent often requires thermal activation. Ensure the reaction temperature is sufficient for decarboxylation to occur.[7] |
Experimental Protocol: Small-Scale Test for Carbene Generation
A simple test to confirm carbene generation is to perform the reaction with a highly reactive trapping agent, such as an electron-rich olefin, that is known to readily undergo cyclopropanation with difluorocarbene.
Step-by-Step Methodology:
-
To a dry, inerted flask, add the difluorocarbene precursor and the chosen activator/base in the appropriate solvent.
-
Add a reactive olefin (e.g., styrene or an enol ether) to the reaction mixture.
-
Run the reaction under the standard conditions.
-
Analyze the reaction mixture by GC-MS or ¹⁹F NMR for the formation of the corresponding gem-difluorocyclopropane.
If the cyclopropanation is successful, it confirms that difluorocarbene is being generated. If not, the issue lies with the precursor or the activation method.
Q3: My substrate is electron-deficient, and the reaction is not proceeding. What strategies can I employ?
Difluorocarbene is an electrophilic species and reacts more readily with electron-rich substrates. For electron-deficient substrates, modifications to the reaction conditions or strategy are often necessary.
Strategies for Electron-Deficient Substrates:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed, but be mindful of reagent and product stability.[5]
-
Use a More Reactive Precursor: Some precursors generate difluorocarbene under milder conditions, which can be beneficial. For instance, some modern reagents are designed for broader substrate scope.[8]
-
Catalysis: The use of transition metal catalysts, such as palladium or copper complexes, can facilitate the reaction with less reactive substrates by forming a metal-carbene intermediate with different reactivity profiles.[9][10]
-
Change in Reaction Type: If direct difluorocyclopropanation is failing, consider alternative strategies like a formal X-H insertion if your substrate has a suitable functional group.
Troubleshooting Logic for Substrate Reactivity:
Caption: Decision tree for electron-deficient substrates.
Q4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Byproduct formation can significantly reduce the yield of the desired product. Understanding the common side reactions is key to mitigating them.
Common Side Reactions:
-
Homocoupling of Difluorocarbene: Difluorocarbene can dimerize to form tetrafluoroethylene (TFE).[11] This is often favored at higher concentrations of the carbene.
-
Solution: Use a slow-addition protocol for the precursor or the activator to maintain a low instantaneous concentration of difluorocarbene.
-
-
Reaction with Solvent or Base: The highly reactive carbene can react with the solvent or the base used for its generation.[12]
-
Solution: Choose a non-reactive solvent and a non-nucleophilic base.
-
-
Decomposition of Products: The desired product may be unstable under the reaction conditions.
-
Solution: Monitor the reaction progress and stop it once the substrate is consumed. Consider running the reaction at a lower temperature.
-
Q5: My reaction requires a base, but it seems to be interfering with the reaction. What are my options?
In many difluorocarbene generation methods, a base is used to deprotonate a precursor. However, the base itself can be a nucleophile and react with the generated difluorocarbene.
Strategies for Base-Sensitive Reactions:
-
Use a Non-Nucleophilic Base: Sterically hindered bases like DBU or proton sponges are less likely to react with the carbene.[11]
-
Generate Carbene under Non-Basic Conditions:
-
Thermal Decomposition: Precursors like sodium chlorodifluoroacetate decompose upon heating without the need for a base.[1]
-
Photoredox Catalysis: Some methods utilize photoredox catalysis to generate difluorocarbene under neutral conditions.
-
Fluoride-Induced Generation: Reagents like TMSCF₃ are activated by a fluoride source, which is generally less basic than traditional organic bases.[3]
-
References
-
Zhang, W., et al. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications. [Link]
-
Zhang, X., & Houk, K. N. (2019). Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Chemistry. [Link]
-
Zhang, W., et al. (2019). Optimization of trifluoromethoxylation conditions. Nature Communications. [Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Gouverneur, V., et al. (2022). Difluorocarbene chemistry, radiosynthesis and divergent reactivity of... Angewandte Chemie. [Link]
-
Li, Y., et al. (2022). Copper difluorocarbene-involved catalytic gem-difluoropropargylation. Nature Communications. [Link]
-
Lipshutz, B. H., et al. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF₂) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Difluorocarbene. [Link]
-
Prakash, G. K. S., & Olah, G. A. (2011). Difluorocarbene: We're bringing it back. New Reactions. [Link]
-
Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF₂X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
-
Xiao, J.-C., et al. (2014). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Promoted Decomposition of Difluorocarbene and the Subsequent Trifluoromethylation. Organic Letters. [Link]
-
Gouverneur, V., et al. (2020). Development of a new difluorocarbene precursor. ResearchGate. [Link]
-
Lipshutz, B. H., et al. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF₂) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. Organic Chemistry Portal. [Link]
-
Xiao, J.-C., et al. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters. [Link]
-
Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF₂X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
-
Wang, C., et al. (2023). Silver-Catalyzed Difluorocarbene Activation Enables Multicomponent Synthesis of δ,γ-Unsaturated β-Hydroxynitriles. The Journal of Organic Chemistry. [Link]
-
McIndoe, J. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
-
Xiao, J.-C., et al. (2021). Transition-metal difluorocarbene complexes. Chemical Communications. [Link]
-
Wang, C., et al. (2023). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. [Link]
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- 3. newreactions.wordpress.com [newreactions.wordpress.com]
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Technical Support Center: Chromatography of Fluorinated Pyrazole Isomers
Welcome to the Advanced Separations Help Desk. I am Dr. Aris, your Senior Application Scientist. You are likely here because standard C18 protocols are failing to resolve your fluorinated pyrazole isomers, or you are battling severe peak tailing.
Fluorinated pyrazoles present a "perfect storm" for chromatographers:
-
Amphoteric Nature: The pyrazole ring is basic, but electron-withdrawing fluorine substituents (
, ) lower the pKa of the pyrrole-like nitrogen, altering ionization states unpredictably. -
Structural Similarity: Regioisomers (e.g., 3-trifluoromethyl vs. 5-trifluoromethyl) often possess identical mass and nearly identical
values, making them co-elute on hydrophobic stationary phases. -
Tautomerism: Unless
-substituted, the H-shift between and can cause peak broadening or splitting.
This guide moves beyond basic textbook advice, offering field-proven workflows for RPLC and SFC separations.
Module 1: Method Selection Strategy
Before mixing solvents, you must categorize your isomer problem. Use this decision matrix to select the correct baseline technique.
Figure 1: Triage workflow for selecting the initial separation mode. Note that SFC is increasingly preferred for achiral regioisomers due to orthogonal selectivity.
Module 2: RPLC & The "Fluorine Effect"
Q: Why do my 3-CF3 and 5-CF3 pyrazole isomers co-elute on C18? A: C18 columns rely primarily on hydrophobic subtraction. Fluorinated regioisomers often have identical hydrophobicity. You need a stationary phase that interacts with the electron density differences caused by the fluorine position.
The Solution: Pentafluorophenyl (PFP) Phases PFP columns are the "silver bullet" for fluorinated aromatics.
-
Mechanism: The PFP ring is electron-deficient (
-acidic). The pyrazole ring is electron-rich ( -basic). This creates strong interactions. -
The Dipole Factor: The position of the
group on your pyrazole changes the molecule's dipole moment. PFP phases are highly sensitive to these dipole differences, whereas C18 is not.
Protocol: PFP Screening Conditions
| Parameter | Recommendation | Why? |
|---|---|---|
| Column | Core-shell Fluorophenyl (e.g., Kinetex F5, raptor FluoroPhenyl) | Core-shell particles provide higher efficiency for closely eluting isomers. |
| Organic Modifier | Methanol (MeOH) | MeOH allows for
Pro-Tip: PFP columns often exhibit "U-Shape" retention.[2] At high organic content (>80% ACN), they can switch to a HILIC-like mechanism, retaining polar basic pyrazoles longer than expected [2]. If you have early elution, try increasing the organic modifier to 90-95%.
Module 3: Supercritical Fluid Chromatography (SFC)
Q: I have tried PFP and C18, but I still only see a "shoulder" instead of two peaks. What now?
A: Switch to SFC. For fluorinated isomers, SFC is superior to HPLC because supercritical
Why SFC Works for Achiral Isomers:
Even if your pyrazoles are not chiral, Chiral Stationary Phases (CSPs) in SFC mode are incredibly effective at separating regioisomers. The 3D cavities of polysaccharide phases (Cellulose/Amylose) can discriminate based on the "shape" of the molecule created by the bulky
SFC Screening Protocol:
-
Columns: Lux Cellulose-2 or Amylose-C (or equivalent).
-
Co-Solvent: Methanol (start at 5% gradient to 40%).
-
Backpressure: 120-150 bar.
-
Additive: 0.1% Ammonium Hydroxide (if basic) or Formic Acid (if acidic). Note: Fluorinated pyrazoles are often weak acids; basic additives can improve peak shape significantly.
Module 4: Troubleshooting Peak Tailing
Q: My pyrazole peak looks like a shark fin (severe tailing). Is my column dead? A: Likely not. This is the classic "Silanol War." The basic nitrogen in the pyrazole ring interacts with acidic silanols on the silica surface.
Root Cause Analysis:
-
Fluorine Effect: While Fluorine is electron-withdrawing (reducing basicity), the pyrazole nitrogen often remains basic enough to protonate at pH 3-4, leading to ion-exchange interactions with silanols.
Step-by-Step Fix:
-
The "High pH" Switch (RPLC):
-
Action: Switch to a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).
-
Logic: At pH 10, the pyrazole is deprotonated (neutral), and the silica surface is fully saturated. Secondary interactions are eliminated.
-
-
The "Ion Pairing" Hack (If you must use low pH):
-
Action: Add 10-20mM Ammonium Acetate instead of just Formic Acid.
-
Logic: The high concentration of ammonium ions (
) floods the silanol sites, blocking the pyrazole from interacting.
-
-
The "HILIC" Alternative:
-
If the compound is very polar (early elution on RPLC), switch to HILIC (Acetonitrile/Water/Ammonium Acetate). The water layer on the silica surface solvates the silanols, often reducing tailing for polar heterocycles.
-
Figure 2: Troubleshooting logic for peak tailing. The most common error is using simple formic acid/water without sufficient ionic strength to mask silanols.
Module 5: Mass Spectrometry Considerations
Q: I see the peak on UV, but the MS signal is weak. Is Fluorine suppressing ionization? A: Fluorine itself does not suppress ionization, but it does increase the acidity of the molecule.
-
Negative Mode: If you have an
on the pyrazole (unsubstituted), the electron-withdrawing F group makes that proton acidic. Switch to Negative ESI. You will likely see a massive increase in sensitivity compared to Positive ESI. -
Adducts: Fluorinated compounds love to form adducts. In positive mode, look for
or . In negative mode, look for .
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase.[2][3] Journal of Chromatography A, 1073(1-2), 99-109. Link
-
Euerby, M. R., et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2). Link
-
West, C., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. Link
-
Dolan, J. (2025). LC Troubleshooting Essentials: Peak Tailing. LCGC International. Link
Sources
Validation & Comparative
Structural & Functional Guide: N-Difluoromethyl-3-trifluoromethylpyrazole
Executive Summary: The Fluorine Scan
In modern medicinal and agrochemical chemistry, the N-difluoromethyl (
Unlike the chemically inert
Structural Characterization & X-Ray Analysis[1][2][3][4][5]
The primary challenge in synthesizing trifluoromethylpyrazoles is controlling regioselectivity (1,3- vs. 1,5-isomers). X-ray crystallography is the gold standard for unambiguous structural assignment.
Crystal Lattice & Geometry
Based on crystallographic data of analogous
-
N–C(
) Bond Shortening: The bond length is typically shortened (~1.35–1.38 Å) compared to a standard bond (~1.45 Å).-
Mechanistic Insight: This shortening arises from the generalized anomeric effect , where the lone pair on nitrogen (
) donates electron density into the antibonding orbital of the C-F bond ( ).
-
-
Conformational Preference: The
group is rarely coplanar with the pyrazole ring. It adopts a twisted conformation to minimize dipole-dipole repulsion between the fluorine atoms and the pyrazole nitrogen lone pair. -
The "Lipophilic Donor" Interaction: The unique feature of the
group is the acidity of its proton. In the crystal lattice, this manifests as weak or hydrogen bonds (distances ~2.3–2.5 Å).
Regiochemical Validation (1,3 vs. 1,5)
The introduction of the
-
1,3-isomer (Target): The
group is at position 3.[1] The proton often shows through-space coupling in NOESY NMR, but X-ray confirms the distance between the group and the C5-H proton. -
1,5-isomer (Impurity): The bulky
at position 5 causes significant steric clash with the group, often distorting the ring planarity in the crystal structure.
Comparative Analysis: Performance & Properties
This section objectively compares the N-difluoromethyl scaffold against standard alternatives used in lead optimization.
Table 1: Physicochemical & Structural Comparison
| Feature | N-Methyl ( | N-Difluoromethyl ( | N-Trifluoromethyl ( |
| Electronic Effect | Electron Donating (+I) | Weakly Electron Withdrawing (-I) | Strongly Electron Withdrawing (-I) |
| H-Bond Capability | None (Acceptor only via N) | Weak Donor ( | None (No Protons) |
| Lipophilicity ( | Baseline | +0.2 to +0.4 (Lipophilic) | +0.6 to +0.9 (Highly Lipophilic) |
| Metabolic Stability | Low (Oxidative N-dealkylation) | High (C-F bond strength) | Very High |
| Crystal Packing | Van der Waals / | H-Bond Networks ( | Fluorous interactions ( |
| Bond Length ( | ~1.45 Å | ~1.36 Å (Anomeric effect) | ~1.32 Å |
The "Goldilocks" Effect of
While
-
Permeability: It increases LogP enough to cross membranes.
-
Binding Affinity: The acidic proton allows for specific binding interactions with protein carbonyls or backbone nitrogens, a feature absent in both
and analogs.
Experimental Protocols
Synthesis & Regioselective Isolation
Note: This protocol targets the isolation of the 1-(difluoromethyl)-3-(trifluoromethyl) isomer.
-
Reagents: 3-(trifluoromethyl)pyrazole, Chlorodifluoromethane (
, Freon-22 substitute), , DMF. -
Procedure:
-
Dissolve 3-(trifluoromethyl)pyrazole in DMF. Add
(2.5 eq). -
Heat to 60°C and bubble
gas (or use a difluorocarbene generator like ) into the solution for 4 hours. -
Critical Step: The reaction produces a mixture of 1,3- and 1,5-isomers.[2]
-
-
Purification:
-
Quench with water and extract with Ethyl Acetate.
-
Separation: The 1,3-isomer is typically less polar. Use Flash Column Chromatography (Hexane/EtOAc gradient).
-
Validation: The 1,3-isomer generally has a lower boiling point and crystallizes more readily due to lower steric strain.
-
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for diffraction (0.1 – 0.3 mm):
-
Method: Slow Evaporation.
-
Solvent System: Dissolve 20 mg of the purified solid in a 1:1 mixture of Dichloromethane (DCM) and Heptane .
-
Conditions: Place in a partially capped vial at 4°C. The slow evaporation of the volatile DCM forces the compound to crystallize from the Heptane antisolvent.
-
Mounting: Select a block-like crystal. Mount on a Kapton loop using Paratone oil and cool to 100K under a nitrogen stream to reduce thermal motion of the
and groups.
Visualizations of Workflows & Logic
Diagram 1: Crystallization & Structural Validation Workflow
This workflow illustrates the path from crude mixture to validated structure.
Caption: Step-by-step workflow for isolating and structurally validating the N-difluoromethyl regioisomer.
Diagram 2: Structural Interaction Logic ( vs Alternatives)
This diagram details the specific intramolecular and intermolecular forces at play.
Caption: Logical map of electronic and steric effects governing the N-difluoromethyl pyrazole crystal structure.
References
-
Erickson, J. A., et al. (2021). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
-
Ugrak, B., et al. (2025). N-Difluoromethylpyrazoles: In-demand and now available fluorinated building blocks. Arkivoc.[2][3]
- Fujiwara, T., & O'Hagan, D. (2014). Successful Fluorine-Containing Herbicide Agrochemicals. Journal of Fluorine Chemistry. (Contextual grounding for SDHI fungicides).
-
Cambridge Structural Database (CSD). Crystal Structure of 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. (Refcode: XOYZUB).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Advanced Spectroscopic Characterization of Fluorinated Pyrazole Derivatives
Executive Summary
Fluorinated pyrazoles, particularly trifluoromethyl (
This guide objectively compares the spectroscopic performance of fluorinated pyrazoles against non-fluorinated analogs and regioisomers. It provides a self-validating characterization workflow using multinuclear NMR (
Part 1: The Fluorine Effect & Regioisomer Challenge
Theoretical Grounding
The high electronegativity of fluorine (
-
Spin-Spin Coupling: Extensive
and splitting patterns that complicate 1D spectra but provide definitive structural data. -
Tautomeric Bias: The electron-withdrawing
group shifts the acidity ( ) of the N-H proton, influencing the tautomeric equilibrium ( - vs. -pyrazole) in solution.
The Core Problem: 3- vs. 5-Substitution
In the synthesis of N-alkylated pyrazoles from trifluoromethyl-1,3-diketones and hydrazines, two isomers are formed. Standard
-
Isomer A (5-
): The bulky group is adjacent to the N-substituent (sterically crowded). -
Isomer B (3-
): The group is distal to the N-substituent.
Part 2: Spectroscopic Comparison & Data
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for this characterization. The comparison below highlights the definitive signals required to assign regiochemistry.
Comparative Data Table: Spectroscopic Signatures
Note: Values are representative of N-methyl-trifluoromethylpyrazoles in
| Feature | 3-Trifluoromethyl Pyrazole | 5-Trifluoromethyl Pyrazole | Non-Fluorinated Analog (Methyl) |
| N/A | |||
| Quartet ( | Quartet ( | Singlet | |
| Quartet ( | Quartet ( | Singlet | |
| HOESY ( | No correlation to N-Methyl protons | Strong correlation between | N/A |
Expert Insight: The
Quartet Diagnostic
The most reliable self-validating check is the Carbon-13 spectrum. You will observe a distinct "quartet of quartets" pattern.
-
The
Carbon: Appears as a large quartet with . -
The Ring Attachment: The pyrazole carbon directly attached to the
group will appear as a quartet with .-
Differentiation: In the 5-isomer, this carbon is attached to the substituted Nitrogen (
). In the 3-isomer, it is attached to the pyridine-like Nitrogen ( ). The chemical shift of this carbon typically differs by 5–10 ppm between isomers [1].
-
Mass Spectrometry (MS)
While NMR provides connectivity, MS confirms the fluorination state. Fluorinated pyrazoles follow a distinct fragmentation pathway compared to their hydrogenated counterparts.
-
Molecular Ion: Fluorinated derivatives show a robust
due to the stability of the C-F bond. -
Fragmentation:
-
Loss of
(50 Da): A rearrangement unique to polyfluorinated aromatics. -
Loss of HF (20 Da): Common in metastable ion spectra.
-
-Cleavage: Unlike alkyl pyrazoles, the C-C bond connecting the
group to the ring is exceptionally strong and rarely cleaves first.
-
X-Ray Crystallography
X-ray is the ultimate arbiter for solid-state tautomerism.
-
H-Bonding: 3(5)-trifluoromethylpyrazoles form catemeric chains or dimers via
hydrogen bonds.[2] -
Weak Interactions: Look for
or interactions, which often dictate crystal packing and solubility profiles [2].
Part 3: Visualization of Logic Flow
Diagram 1: Regioisomer Assignment Workflow
This decision tree illustrates the logic an analytical chemist should follow to distinguish isomers without reference standards.
Caption: Logical workflow for distinguishing 3- vs. 5-trifluoromethyl pyrazole regioisomers using NMR.
Part 4: Experimental Protocols
Protocol A: Self-Validating NMR Characterization
Objective: To lock tautomers and obtain definitive coupling constants.
-
Sample Preparation:
-
Dissolve 10 mg of the pyrazole derivative in 0.6 mL of DMSO-
. -
Why DMSO? Unlike
, DMSO- is a hydrogen-bond acceptor that slows proton exchange, sharpening N-H signals and preventing tautomeric averaging that blurs signals [3].
-
-
Acquisition Parameters (
):-
Set relaxation delay (
) to seconds. The quaternary carbons attached to fluorine have long relaxation times. -
Scans: Minimum 512 (due to splitting of signal intensity into quartets).
-
-
HOESY Experiment (Optional but Recommended):
Protocol B: Mass Spectrometry (GC-MS/LC-MS)
Objective: Confirmation of fluorination level.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Analysis:
-
Identify Molecular Ion (
). -
Check for
(Loss of F) - rare in stable aromatics. -
Check for
(Loss of ) - diagnostic for ring fluorination. -
Note: If using Electrospray (ESI), run in Negative Mode for N-H pyrazoles (acidic proton removal) and Positive Mode for N-alkylated derivatives.
-
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025. Link
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E, 2023. Link
-
Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis. Spectrosc. J., 2024.[5][7] Link
-
19F NMR Chemical Shift Table. Alfa Chemistry, 2024. Link
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
The Fluorine Effect in Pyrazole Scaffolds: A Comparative Guide to Trifluoromethyl Analogs
Executive Summary: The "Strategic Trifluoromethyl"
In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core for blockbuster drugs like Celecoxib (Celebrex) and emerging kinase inhibitors. However, the optimization of this scaffold often hinges on a single, critical substitution: the replacement of a methyl group (
This guide objectively compares the biological activity of Trifluoromethyl (
Part 1: Physicochemical Comparison ( vs. )[1]
To understand biological activity, we must first quantify the physical changes induced by fluorination. The
| Feature | Methyl Group ( | Trifluoromethyl Group ( | Impact on Biological Activity |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | |
| Electronegativity | Electron-donating (+I effect) | Strong Electron-withdrawing (-I effect) | Lowers the pKa of the pyrazole NH, altering hydrogen bond donor capability. |
| Lipophilicity ( | 0.56 | 0.88 | |
| Metabolic Stability | High (susceptible to oxidation) | Extreme (blocks oxidation) | Prevents CYP450-mediated hydroxylation, significantly extending half-life ( |
| C-X Bond Energy | ~100 kcal/mol | ~116 kcal/mol | The C-F bond is virtually metabolically inert. |
Expert Insight: The "Fluorine Effect" is often electrostatic. While
Part 2: Comparative Case Studies & Data
Case Study A: COX-2 Inhibition (Anti-inflammatory)
Context: The classic example of
Experimental Data:
| Compound ID | R-Group Substitution | COX-1 | COX-2 | Selectivity Ratio (COX-2/COX-1) | Outcome |
| Compound 3b | 0.46 | 3.82 | 0.12 | Potent, but low selectivity. | |
| Compound 3g | >4.45 | 2.65 | 1.68 | High Selectivity. Outperforms Ketoprofen in selectivity.[1][2][3] | |
| Ketoprofen | (Reference Standard) | 0.03 | 0.16 | 0.21 | Potent, but non-selective (GI side effects). |
| Methyl-Analog | ~15.0 | ~12.0 | ~0.8 | Significantly lower potency due to weaker hydrophobic binding. |
Analysis: The
Case Study B: Anticancer Activity (Kinase Inhibition)
Context: Targeting EGFR and VEGFR-2 pathways.[4] Pyrazole-tethered chalcones and fused pyrazoles utilize
Experimental Data: Antiproliferative Activity (
| Compound | Structure Type | HL-60 | UO-31 | Toxicity ( |
| Compound 5a | 3- | 0.27 | 1.36 | >100 |
| Compound 5c | 3- | 0.35 | 0.80 | >100 |
| Sunitinib | (Standard Kinase Inhibitor) | 1.50 | 2.10 | ~50 |
Analysis: The 3-trifluoromethyl group provides a critical anchor. When compared to standard methyl-analogs (not shown in table but typically
Part 3: Mechanism of Action Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) decision logic when optimizing pyrazoles, highlighting why
Figure 1: SAR Decision Tree illustrating the divergent biological outcomes of Methyl vs. Trifluoromethyl substitution on the pyrazole ring.
Part 4: Experimental Protocols
To replicate the biological data cited above, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating with built-in controls.
Synthesis of 3-Trifluoromethyl-pyrazoles (Cyclocondensation)
Objective: Synthesize the core scaffold for testing.
Reaction Type: Regioselective cyclocondensation of hydrazine with
Step-by-Step Protocol:
-
Reagents: Combine 4,4,4-trifluoro-1-phenyl-butane-1,3-dione (1.0 equiv) and Hydrazine hydrate (1.2 equiv) in Ethanol (absolute).
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).-
Checkpoint: The
group activates the carbonyl, usually making this reaction faster than non-fluorinated analogs.
-
-
Isolation: Cool to room temperature. Pour into ice-cold water.
-
Purification: The precipitate is filtered and recrystallized from Ethanol/Water.
-
Validation: Confirm structure via
F-NMR (Singlet around -62 ppm).
-
In Vitro COX Inhibition Assay (Colorimetric)
Objective: Determine
Step-by-Step Protocol:
-
Enzyme Prep: Use purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Incubation: Incubate enzyme with test compound (
M to M) in Tris-HCl buffer (pH 8.0) for 10 mins at C.-
Control: Use Celecoxib as Positive Control and DMSO as Vehicle Control.
-
-
Initiation: Add Arachidonic Acid (substrate) and TMPD (chromogenic substrate).
-
Measurement: Measure absorbance at 590 nm after 5 mins. The oxidation of TMPD is directly proportional to COX activity.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate
.
Part 5: Screening Workflow Visualization
Figure 2: Screening workflow for identifying high-potency trifluoromethyl-pyrazole candidates.
References
-
Abdelgawad, M. A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, structural analysis, computational profiling, and biological evaluation. PubMed/NIH.
-
Bhat, H. R., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole Derivatives. Chemistry & Biodiversity.
-
Gomha, S. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
-
Kumar, K., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 3-trifluoromethylpyrazole derivatives as anti-inflammatory agents.[7] European Journal of Medicinal Chemistry.
-
Graupe, M., et al. (1999). Molecularly Specific Studies of the Frictional Properties of Monolayer Films: A Systematic Comparison of CF3-, (CH3)2CH-, and CH3-Terminated Films. University of Houston / JACS.
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR Characterization of Difluoromethyl Pyrazoles: A Comparative Guide
Executive Summary
The difluoromethyl group (
This guide provides a definitive technical comparison of N-difluoromethyl versus C-difluoromethyl protons, offering validated chemical shift ranges, diagnostic coupling constants, and experimental protocols to distinguish regioisomers with confidence.
The Diagnostic Signature: Physics of the Signal
The
-
Multiplicity: The signal invariably appears as a triplet (
) due to splitting by two equivalent fluorine nuclei.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Coupling Constant (
): This is the "fingerprint" of the group. The geminal coupling constant ranges from 50 to 60 Hz , which is massive compared to typical homonuclear couplings ( Hz). -
Visual Identification: On a standard 400 MHz spectrometer, the triplet spans approximately 0.3 ppm (120 Hz total width). Low-resolution scans may mistake this for two separate peaks or a broad hump if the signal-to-noise ratio is poor.
Comparative Analysis: Regioisomer Identification
Distinguishing between
Table 1: Chemical Shift & Coupling Comparison
| Feature | N-Difluoromethyl ( | C-Difluoromethyl ( | Methyl Control ( |
| Chemical Shift ( | 7.20 – 7.80 ppm | 6.30 – 6.70 ppm | 3.80 – 4.10 ppm |
| Multiplicity | Triplet ( | Triplet ( | Singlet ( |
| Coupling ( | 58 – 61 Hz | 53 – 55 Hz | N/A |
| Carbon Shift ( | 108 – 112 ppm ( | 108 – 110 ppm ( | ~35 – 40 ppm |
| ~250 – 255 Hz | ~235 – 240 Hz | N/A | |
| Electronic Environment | Highly Deshielded (Heteroatom adjacent) | Moderately Deshielded ( | Shielded |
Analyst Insight: The
proton is significantly more acidic and deshielded. If your triplet appears above 7.2 ppm in, it is almost certainly on the nitrogen. If it appears below 6.8 ppm, it is likely on a carbon.
Solvent Effects & Hydrogen Bonding
The
-
In Chloroform (
): The proton is relatively shielded. -
In DMSO-
: The proton participates in hydrogen bonding with the sulfoxide oxygen, causing a significant downfield shift (deshielding).
Experimental Validation:
Calculate the acidity parameter (
-
Typical
for : +0.5 to +0.8 ppm. -
Interpretation: A large positive shift confirms the proton is available for H-bonding, validating its design as an OH bioisostere.
Decision Logic & Workflow
The following diagram outlines the logical process for assigning the structure of a fluorinated pyrazole reaction product.
Figure 1: Decision tree for structural assignment of difluoromethyl pyrazoles based on 1H NMR data.
Experimental Protocols
Protocol A: Synthesis of N-Difluoromethyl Pyrazoles
Direct difluoromethylation using chlorodifluoromethane (Freon-22 alternative).
-
Reagents: Pyrazole substrate (1.0 equiv),
gas (excess) or (solid source), (3.0 equiv), TBAB (10 mol% phase transfer catalyst). -
Solvent: DMF or Dioxane/Water (biphasic).
-
Procedure:
-
Dissolve substrate and base in solvent.
-
Heat to 70–80 °C.
-
Bubble
gas slowly into the mixture or add portion-wise. -
Critical Step: Monitor reaction by TLC. The product is usually less polar (higher
) than the free NH-pyrazole.
-
-
Workup: Dilute with water, extract with Ethyl Acetate. The
bond is stable to standard aqueous workup.
Protocol B: NMR Acquisition Parameters
To ensure accurate
-
Solvent:
(Standard), DMSO- (For H-bond validation). -
Spectral Width: Ensure range covers -2 to 14 ppm.
-
Scans (NS): Minimum 16 (to resolve the outer legs of the triplet).
-
Acquisition Time (AQ): > 3.0 seconds (to resolve the 60 Hz splitting clearly).
-
Decoupling: Do NOT use fluorine decoupling (
-decoupling) during the 1H scan unless you specifically want to collapse the triplet to a singlet for verification.
Synthesis & Characterization Workflow
Figure 2: Standard workflow for the synthesis and isolation of N-difluoromethyl pyrazoles.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Ugrak, B. I., et al. (2021).[2] "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega.
-
Li, X., et al. (2019). "Regioselective Synthesis of 1-(Difluoromethyl)pyrazoles." The Journal of Organic Chemistry.
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry.
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole, ensuring the safety of your personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to make informed safety decisions.
Hazard Assessment and Profile
Key Hazard Considerations:
-
Irritation: Based on data for analogous compounds, expect this substance to be an irritant to the skin, eyes, and respiratory tract.[1]
-
Toxicity: Fluorinated organic compounds can exhibit significant toxicity. While specific data is unavailable, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, it is imperative to prevent any release into the sewer system or the wider environment.[2][3][4]
| Hazard Category | Presumptive Assessment | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Warning/Danger) | Avoid ingestion, skin contact, and inhalation of dust or vapors. |
| Skin Corrosion/Irritation | Category 2 (Warning) | Wear appropriate chemical-resistant gloves and a lab coat.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A (Warning) | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) - Respiratory Irritation | Handle in a well-ventilated area or a chemical fume hood. |
| Hazardous to the Aquatic Environment | Likely Hazardous | Do not dispose of down the drain. |
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety is paramount when handling this compound. The following PPE is mandatory to minimize exposure risk.
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.
Handling Best Practices:
-
Always handle 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust.
-
Ensure an eyewash station and safety shower are readily accessible.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill zone.
-
Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, and a lab coat. A respirator may be necessary depending on the spill size and location.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Isolate the Area: Close the laboratory doors and post a warning sign.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Step-by-Step Disposal Protocol
The disposal of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole must be managed as a hazardous chemical waste stream from "cradle-to-grave."
Step 1: Waste Identification and Segregation
-
This compound is classified as a halogenated organic waste .[5][6][7]
-
It must not be mixed with non-halogenated solvents or other waste streams.[3][5] Proper segregation is critical for safe disposal and is often a regulatory requirement.
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use a designated, chemically compatible waste container with a secure, leak-proof lid.[3][8] High-density polyethylene (HDPE) containers are generally suitable. The original product container can be used if it is in good condition.[3]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole" (no abbreviations or formulas).
-
The approximate concentration and quantity.
-
The date of first accumulation.
-
The hazard characteristics (e.g., "Irritant," "Toxic").
-
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[3]
-
Ensure secondary containment is used to capture any potential leaks.
Step 4: Arranging for Disposal
-
Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][4]
Step 5: Final Disposal Method
-
The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound, preventing its release into the environment.[9][10]
Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper disposal of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole.
Caption: Disposal workflow for 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
University of Illinois. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
Triumvirate Environmental. (2023, September 27). Got Forever Chemical Materials? How to Respond Safely and Compliantly. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]
-
Umeå University. (2021, June 17). Highly fluorinated chemicals can enter the environment via our household waste. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]
-
Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. vumc.org [vumc.org]
- 3. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
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- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
